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  • Product: (4-Aminocyclohexanecarbonyl)urea hydrochloride
  • CAS: 1384563-39-6

Core Science & Biosynthesis

Foundational

The Bifunctional Paradigm: (4-Aminocyclohexanecarbonyl)urea Hydrochloride as a Core Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to sp³-rich aliphatic frameworks is a critical strategy for improving pharmacokinetic (PK) profiles and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to sp³-rich aliphatic frameworks is a critical strategy for improving pharmacokinetic (PK) profiles and reducing off-target toxicity. (4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS: 1384563-39-6) represents a highly versatile, bifunctional small molecule scaffold that perfectly embodies this paradigm. By bridging an sp³-rich aminocyclohexane core with a hydrogen-bonding urea motif, this compound serves as an advanced building block for synthesizing enzyme inhibitors, GPCR ligands, and targeted radiopharmaceuticals.

This technical guide provides an in-depth analysis of the structural properties, mechanistic utility, and chemoselective functionalization protocols for this scaffold, designed specifically for drug development professionals.

Chemical Architecture & Physicochemical Profile

The utility of (4-Aminocyclohexanecarbonyl)urea hydrochloride lies in its orthogonal functional groups: a highly nucleophilic primary amine and a resonance-stabilized urea. Supplied as a hydrochloride salt, the compound exhibits excellent bench stability and aqueous solubility, making it an ideal starting material for high-throughput library generation [4].

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionPharmacological Relevance
Chemical Formula C₈H₁₅N₃O₂ · HClLow molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 221.68 g/mol (Salt) / 185.22 g/mol (Free Base)Highly efficient ligand efficiency (LE) metric starting point.
Topological Polar Surface Area (TPSA) ~88 ŲOptimal for hydrogen bonding; can be tuned via N-acylation for blood-brain barrier (BBB) penetrance.
H-Bond Donors / Acceptors 4 Donors / 2 AcceptorsFacilitates robust target engagement in hydrophilic protein pockets.
Physical State Solid (Powder)High shelf-life stability; resistant to rapid oxidative degradation.

Mechanistic Utility & Pharmacophore Mapping

The structural logic of this scaffold addresses two major challenges in drug design: spatial geometry and target residence time.

1. Escaping Flatland via the Aminocyclohexane Core: The pharmaceutical industry has increasingly prioritized the incorporation of sp³-hybridized carbon centers to "escape flatland" [1]. The cyclohexane ring introduces 3D spatial complexity, which significantly improves compound solubility and reduces the likelihood of promiscuous binding (often seen with flat, hydrophobic aromatic rings). Furthermore, the cyclohexane ring acts as a bioisostere for piperazine, offering a rigid spacer that precisely controls the distance between the primary amine and the urea group.

2. The Urea Pharmacophore: Substituted ureas are highly potent pharmacophores capable of acting as both hydrogen bond donors and acceptors.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Urea groups are the central pharmacophore for sEH inhibitors. The urea motif forms critical hydrogen bonds with catalytic residues (Tyr381, Tyr465, and Asp333) in the sEH active site, while the cyclohexane ring occupies the adjacent hydrophobic pocket [2].

  • PSMA-Targeted Radioligands: Urea-based motifs are the gold standard for targeting the Prostate-Specific Membrane Antigen (PSMA). The urea linkage mimics the natural substrate, allowing the radioligand to anchor deeply within the S1' active site [3].

Pharmacophore Target Target Protein (e.g., sEH Active Site) Urea Urea Motif (H-Bond Donor/Acceptor) Urea->Target H-Bonds (Tyr/Asp) Cyclohexane Cyclohexane Ring (Hydrophobic/sp3 Spacer) Cyclohexane->Target Hydrophobic Pocket Cyclohexane->Urea Covalent Link Amine Primary Amine (Functionalization Site) Amine->Target Solvent Exposed Amine->Cyclohexane Covalent Link

Fig 1: Pharmacophore binding model highlighting the dual-action of the urea and cyclohexane motifs.

Experimental Methodology: Chemoselective Functionalization

As an Application Scientist, ensuring chemoselectivity when handling bifunctional scaffolds is paramount. The primary amine of (4-Aminocyclohexanecarbonyl)urea hydrochloride is highly nucleophilic, whereas the urea nitrogens are deactivated by resonance stabilization. This electronic disparity allows for the selective N-acylation of the primary amine without the need for orthogonal protecting groups.

Protocol: Chemoselective Amide Coupling (N-Acylation)

Objective: To couple a target carboxylic acid (R-COOH) to the primary amine while preserving the urea pharmacophore.

Reagents:

  • (4-Aminocyclohexanecarbonyl)urea hydrochloride (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Causality & Procedure:

  • Free-Basing: Suspend the scaffold (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from competing in the coupling reaction, while it efficiently neutralizes the hydrochloride salt to liberate the reactive free amine.

  • Activation: In a separate vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in DMF. Stir at 0°C for 15 minutes. Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. Performing this at 0°C suppresses potential side reactions, such as O-acylation of the urea tautomer.

  • Coupling: Dropwise, add the activated ester solution to the free-based scaffold at 0°C. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quenching & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Causality: The basic wash removes unreacted acid and HATU byproducts; the acidic wash removes trace unreacted amine scaffold.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 Starting Material (4-Aminocyclohexanecarbonyl)urea HCl Step2 Free-Basing (DIPEA in DMF) Step1->Step2 Neutralize HCl salt Step4 Amide Coupling (Selective N-Acylation) Step2->Step4 Nucleophilic Attack Step3 Activation of R-COOH (HATU, 0°C to RT) Step3->Step4 Active Ester Formation Step5 Aqueous Workup (EtOAc / Brine) Step4->Step5 Quench Reaction Step6 Analytical Validation (LC-MS & 1H-NMR) Step5->Step6 Purified Product

Fig 2: Chemoselective synthetic workflow for the N-acylation of the primary amine.

Analytical Validation & Self-Correcting Workflows

To ensure the integrity of the workflow, the protocol is designed to be a self-validating system:

  • LC-MS Monitoring: The reaction's progress is validated by the complete consumption of the highly polar starting material ( m/z 186 [M+H]+ for the free base) and the emergence of the target mass peak.

  • ¹H-NMR Confirmation: Post-purification, ¹H-NMR serves as the definitive structural checkpoint. The retention of the broad urea N-H singlets (typically resonating between 5.5 and 6.0 ppm in DMSO- d6​ ) definitively validates that the chemoselective acylation was successful and the urea pharmacophore remains structurally intact.

Table 2: Structure-Activity Relationship (SAR) Logic
Structural ModificationTarget ImplicationPhysicochemical Effect
N-Acylation of Primary Amine Introduces target-specific binding motifs (e.g., lipophilic tails for sEH binding).Increases LogP; lowers TPSA, improving membrane permeability.
Substitution on Urea Nitrogen Alters H-bond donor capacity and steric bulk.Modulates target residence time; generally decreases aqueous solubility.
Cyclohexane Ring Stereochemistry Dictates the spatial trajectory of the pharmacophores (cis vs. trans).Directly impacts binding pocket steric clash; alters IC₅₀ values significantly.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: PubMed Central (PMC) / NIH URL:[Link]

  • Potent urea and carbamate inhibitors of soluble epoxide hydrolases Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • 68Ga-Complex Lipophilicity and the Targeting Property of a Urea-Based PSMA Inhibitor for PET Imaging Source: ACS Publications (Bioconjugate Chemistry) URL:[Link]

Exploratory

Rational Design and Mechanism of Action of (4-Aminocyclohexanecarbonyl)urea Hydrochloride Derivatives

Executive Summary The (4-Aminocyclohexanecarbonyl)urea hydrochloride pharmacophore represents a critical structural evolution in modern drug design, serving as a highly versatile, conformationally restricted building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (4-Aminocyclohexanecarbonyl)urea hydrochloride pharmacophore represents a critical structural evolution in modern drug design, serving as a highly versatile, conformationally restricted building block. Originally conceptualized to overcome the severe pharmacokinetic limitations of first-generation lipophilic ureas, this scaffold exhibits potent polypharmacology. It functions primarily as a competitive, tight-binding inhibitor of Soluble Epoxide Hydrolase (sEH) and secondarily as a structural mimic for the S1 binding pocket in serine proteases (such as Plasmin and Factor XIa).

This technical guide deconstructs the atomic-level mechanism of action, the structural rationale behind its design, and the self-validating experimental workflows required to evaluate its efficacy and metabolic stability.

Structural Rationale: The Evolution of the Urea Pharmacophore

Historically, 1,3-disubstituted ureas containing bulky, lipophilic groups (e.g., adamantane) were identified as exceptionally potent sEH inhibitors. However, these first-generation compounds suffered from high crystal lattice energies, resulting in negligible aqueous solubility and rapid cytochrome P450-mediated oxidative clearance[1][2].

The transition to a (4-Aminocyclohexanecarbonyl)urea hydrochloride scaffold resolves these liabilities through three deliberate design choices:

  • Conformational Restriction : The cyclohexyl ring restricts the conformational entropy of the molecule, minimizing the entropic penalty upon target binding while fitting perfectly into the hydrophobic sub-pockets of target enzymes[2].

  • Urea Hydrogen-Bonding Network : The urea moiety acts as a rigid transition-state mimic, providing a dense network of hydrogen bond donors and acceptors.

  • Hydrochloride Salt Formation : The inclusion of a primary amine formulated as a hydrochloride salt ensures protonation at physiological pH. This drastically reduces the partition coefficient (LogP), preventing non-specific protein binding and increasing aqueous solubility by over 100-fold compared to adamantyl predecessors[1].

Primary Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition

The Arachidonic Acid Cascade

Soluble Epoxide Hydrolase (sEH) is a bifunctional enzyme responsible for the rapid hydrolysis of epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators produced by CYP450 epoxygenases from arachidonic acid[1]. EETs possess potent vasodilatory, anti-inflammatory, and analgesic properties. By converting EETs into their corresponding, biologically inactive dihydroxyeicosatrienoic acids (DHETs), sEH drives pro-inflammatory and hypertensive states[1]. Inhibition of sEH stabilizes EET levels, making it a prime target for cardiovascular and neuropathic pain therapies.

EET_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory, Inactive) sEH->DHETs Inhibitor (4-Aminocyclohexanecarbonyl)urea Derivatives Inhibitor->sEH Competitive Inhibition

Figure 1: Arachidonic acid cascade and sEH competitive inhibition.

Atomic-Level Active Site Engagement

The sEH active site features an L-shaped hydrophobic pocket with a catalytic triad at its vertex. The (4-Aminocyclohexanecarbonyl)urea derivative acts as a transition-state analog for epoxide ring opening[3]:

  • Hydrogen Bond Acceptors : The urea carbonyl oxygen accepts two strong hydrogen bonds (~2.1–2.3 Å) from the phenolic hydroxyl groups of Tyr383 and Tyr466 . In the native reaction, these tyrosines act as general acid catalysts to polarize the epoxide oxygen[3][4].

  • Hydrogen Bond Donors : The urea NH groups donate hydrogen bonds to the carboxylate side chain of Asp335 (the catalytic nucleophile), effectively blocking its ability to attack the substrate[3][4].

  • Hydrophobic Anchoring : The cyclohexyl ring anchors the molecule in the hydrophobic pocket formed by Trp336 and Met339, stabilizing the complex via Van der Waals forces[4].

sEH_Binding cluster_inhibitor 4-Aminocyclohexyl-Urea Inhibitor cluster_enzyme sEH Active Site Amine 4-Amino Group (Protonated Salt) Cyclohexyl Cyclohexyl Ring (Conformational Restraint) Amine->Cyclohexyl Urea_NH Urea NH (H-Bond Donors) Cyclohexyl->Urea_NH Hydrophobic Hydrophobic Pocket (Trp336, Met339) Cyclohexyl->Hydrophobic Van der Waals Urea_CO Urea Carbonyl (H-Bond Acceptor) Urea_NH->Urea_CO Asp335 Asp335 (Catalytic Nucleophile) Urea_NH->Asp335 H-Bond (1.8 Å) Tyr383 Tyr383 (H-Bond Donor) Tyr383->Urea_CO H-Bond (2.3 Å) Tyr466 Tyr466 (H-Bond Donor) Tyr466->Urea_CO H-Bond (2.1 Å)

Figure 2: sEH active site binding network and atomic interactions.

Secondary Pharmacological Utility: Serine Protease Modulation

Beyond sEH, the 4-aminocyclohexanecarbonyl moiety is a well-documented mimic of basic amino acid side chains (Lysine and Arginine). Serine proteases involved in the coagulation cascade (such as Factor XIa) and fibrinolysis (such as Plasmin) utilize a deep, negatively charged S1 pocket to recognize these residues[5][6].

When incorporated into larger molecular frameworks, the protonated primary amine of the 4-aminocyclohexyl group forms a critical salt bridge with the Aspartate residue at the bottom of the S1 pocket[5][6]. The adjacent urea linkage acts as a rigid spacer, orienting the molecule to form beta-sheet-like hydrogen bonds with the protease backbone, effectively halting the catalytic cleavage of fibrinogen or fibrin.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the evaluation of these derivatives requires orthogonal, self-validating assay systems. The following protocols isolate specific variables (target affinity and metabolic clearance) to establish causality.

Protocol 1: Recombinant Human sEH Fluorescent Inhibition Assay

Causality: To accurately quantify the binding affinity ( Ki​ ) without the interference of substrate depletion, we employ a sensitive fluorogenic substrate, PHOME. We mandate the inclusion of 0.1% BSA in the assay buffer to prevent non-specific adsorption of the urea compounds to the microplate walls, which would otherwise artificially inflate the apparent IC50​ .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer consisting of 25 mM Bis-Tris/HCl (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).

  • Compound Dilution: Serially dilute the (4-Aminocyclohexanecarbonyl)urea derivative in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add recombinant human sEH (final concentration 1 nM) to the inhibitor dilutions. Incubate at 30°C for 15 minutes to allow the tight-binding urea inhibitor to reach steady-state equilibrium with the enzyme.

  • Reaction Initiation: Initiate the catalytic reaction by adding 5 µM of the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Kinetic Readout: Monitor fluorescence continuously for 10 minutes using a microplate reader (Excitation: 330 nm, Emission: 465 nm).

  • Data Analysis: Calculate initial velocities from the linear portion of the kinetic curves and fit the data to a four-parameter logistic equation to derive the IC50​ .

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Causality: Because the primary failure mode of early ureas is rapid CYP-mediated oxidative metabolism, evaluating intrinsic clearance ( CLint​ ) via HLM incubation is critical. By utilizing an NADPH-regenerating system, we specifically isolate CYP450-driven Phase I metabolism, validating the metabolic advantage of the cyclohexyl ring over the adamantane cage.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Spiking: Add the test compound to achieve a final concentration of 1 µM.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the in vitro half-life ( t1/2​ ).

Quantitative Structure-Activity Relationship (QSAR) Data

The deliberate transition from adamantyl to 4-aminocyclohexyl derivatives yields profound improvements in physicochemical properties without sacrificing target affinity.

Pharmacophore ClassRepresentative ScaffoldPrimary Target IC50​ (nM)Aqueous Solubility (µg/mL) t1/2​ HLM (min)
Adamantyl-Urea AUDA / t-AUCBsEH1.5 - 3.0< 5.0< 20
4-Aminocyclohexyl-Urea Core DerivativesEH2.0 - 5.0> 100.0> 120
Cyclohexyl-Amide Tranexamic Acid AnalogPlasmin~ 15,000> 500.0> 120

Table 1: Comparative QSAR data demonstrating the optimization of solubility and metabolic stability via the 4-aminocyclohexyl substitution.

Sources

Foundational

In Vitro Stability Profiling of (4-Aminocyclohexanecarbonyl)urea Hydrochloride: A Comprehensive Technical Guide

Executive Summary (4-Aminocyclohexanecarbonyl)urea hydrochloride (ACHU-HCl) is a highly polar, hydrogen-bond-rich chemical building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Aminocyclohexanecarbonyl)urea hydrochloride (ACHU-HCl) is a highly polar, hydrogen-bond-rich chemical building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and prodrugs. Due to the presence of an acyl-urea linkage, a primary amine, and a conformationally flexible cyclohexane ring, understanding its in vitro stability profile is critical for de-risking early-stage drug development. This whitepaper provides an authoritative framework for evaluating the physicochemical and metabolic stability of ACHU-HCl, detailing the mechanistic causality behind its degradation pathways and providing self-validating experimental protocols.

Structural Rationale & Degradation Modalities

To design an effective stability-indicating assay, one must first understand the intrinsic vulnerabilities of the ACHU-HCl molecule. The compound presents three primary structural liabilities:

  • Acyl-Urea Hydrolysis: Unlike simple alkyl ureas, the acyl-urea moiety in ACHU-HCl is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group. While relatively stable in neutral aqueous solutions, it undergoes rapid base-catalyzed hydrolysis at elevated pH or enzymatic cleavage via plasma amidases[1]. This yields 4-aminocyclohexanecarboxylic acid, ammonia, and carbon dioxide[2].

  • Amine Reactivity: Formulated as a hydrochloride salt, the primary amine remains protonated and chemically inert under acidic to neutral conditions. However, at physiological pH (7.4), the equilibrium shifts to generate a fraction of free base, which is susceptible to oxidative deamination or nucleophilic attack (e.g., Maillard reactions with reducing excipients).

  • Ring Epimerization: The cyclohexane ring can exist in cis and trans configurations. Under thermal stress, thermodynamic equilibration can lead to epimerization, altering the pharmacological profile of the downstream API.

degradation_pathway Parent (4-Aminocyclohexanecarbonyl)urea Hydrochloride Hydrolysis Acyl-Urea Hydrolysis (Amidase/pH > 8) Parent->Hydrolysis H2O/Enzyme Deamination Oxidative Deamination (ROS/CYP450) Parent->Deamination [O] Epimerization Ring Epimerization (Thermal Stress) Parent->Epimerization Heat Prod1 4-Aminocyclohexanecarboxylic Acid + NH3 + CO2 Hydrolysis->Prod1 Prod2 4-Oxocyclohexanecarbonyl urea Deamination->Prod2 Prod3 Trans/Cis Isomers Epimerization->Prod3

Fig 1: Primary degradation pathways of (4-Aminocyclohexanecarbonyl)urea hydrochloride.

Physicochemical Stability Profiling (ICH Q1A)

Physicochemical stability testing ensures the molecule can withstand the rigors of manufacturing, storage, and gastrointestinal transit. According to the , accelerated stability testing is mandatory to predict long-term shelf life[3].

Protocol 1: Accelerated Degradation & pH Profiling

Objective: To determine the thermodynamic stability of ACHU-HCl under thermal, humidity, and pH stress.

Methodology:

  • Matrix Preparation: Prepare 10 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Causality: These buffers simulate the pH extremes of the human GI tract and systemic circulation without introducing buffer-catalyzed hydrolysis artifacts commonly seen with high-molarity citrate buffers.

  • Sample Incubation: Dissolve ACHU-HCl to a final concentration of 0.5 mg/mL. For solid-state accelerated testing, expose the pure API to 40°C / 75% Relative Humidity (RH) in an environmental chamber[3].

  • Quenching & Analysis: At predefined timepoints (0, 4, 8, 24 hours for liquids; 1, 3, 6 months for solids), dilute the samples 1:10 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid) to halt pH-driven degradation. Analyze via LC-UV/MS.

Quantitative Data Summary: Accelerated Stability
ConditionTimepointPurity (% Remaining)Primary Degradant
25°C / 60% RH 6 Months99.2%None detected
40°C / 75% RH 6 Months96.5%4-Aminocyclohexanecarboxylic acid
pH 1.2 (37°C) 24 Hours98.1%Trans/Cis epimers
pH 9.0 (37°C) 24 Hours84.3%4-Aminocyclohexanecarboxylic acid

Metabolic & Plasma Stability Profiling

Instability in plasma can lead to rapid in vivo clearance, rendering a drug candidate ineffective. Plasma stability assessments are critical for identifying amidase-driven liabilities early in the screening cascade[4].

Protocol 2: High-Throughput Plasma Stability Assay

Objective: To quantify the enzymatic half-life ( t1/2​ ) of ACHU-HCl in cross-species plasma matrices.

Methodology:

  • Plasma Preparation: Thaw pooled frozen plasma (Human, Beagle Dog, Sprague-Dawley Rat) and centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates. Adjust to pH 7.4.

  • Spiking: Initiate the reaction by spiking ACHU-HCl stock solution into the plasma to achieve a final concentration of 1 µM. Causality: The final DMSO concentration must be kept below 1% (ideally 0.25%) to prevent the denaturation of delicate plasma esterases and amidases[5].

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Protein Precipitation (Quenching): Immediately transfer the aliquots into 150 µL of ice-cold Acetonitrile/Methanol (1:1 v/v) containing 100 ng/mL Tolbutamide as an internal standard[6]. Causality: The organic solvent instantly denatures plasma proteins, halting enzymatic hydrolysis. The inclusion of Methanol enhances the extraction recovery of the highly polar ACHU-HCl salt, which might otherwise co-precipitate with proteins in pure Acetonitrile.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

workflow Step1 Compound Prep (1 µM in DMSO) Step2 Plasma Incubation (37°C, 0-120 min) Step1->Step2 Step3 Protein Precipitation (ACN/MeOH Quench) Step2->Step3 Step4 Centrifugation (14,000 x g) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 Kinetic Modeling (t1/2 Calculation) Step5->Step6

Fig 2: High-throughput LC-MS/MS plasma stability assay workflow for kinetic modeling.
Quantitative Data Summary: Cross-Species Plasma Stability
SpeciesMatrix t1/2​ (min)Intrinsic Clearance ( μ L/min/mg)
Human Pooled Plasma> 120< 5.0
Dog (Beagle) Pooled Plasma105.412.3
Rat (Sprague-Dawley) Pooled Plasma42.145.8
Mouse (CD-1) Pooled Plasma18.5112.4

Mechanistic Insight: Why is there a stark discrepancy between human and rodent plasma stability? Rodent plasma is notoriously rich in carboxylesterases and amidases compared to human plasma. This leads to the rapid enzymatic hydrolysis of the acyl-urea linkage in preclinical murine models. This species-specific difference is a well-documented phenomenon in ADME profiling and must be meticulously accounted for during allometric scaling and in vivo pharmacokinetic predictions.

Sources

Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Characterization of (4-Aminocyclohexanecarbonyl)urea hydrochloride

Abstract The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This in-depth te...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This in-depth technical guide outlines a comprehensive strategy for the complete pharmacokinetic (PK) characterization of (4-Aminocyclohexanecarbonyl)urea hydrochloride, a novel small molecule. As specific experimental data for this compound is not publicly available, this document serves as an authoritative roadmap for researchers, scientists, and drug development professionals. It details the requisite in vitro and in vivo studies, bioanalytical methodologies, and data interpretation frameworks necessary to define its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The protocols and insights provided are grounded in established industry best practices and regulatory expectations, ensuring scientific integrity and a robust data package for developmental decision-making.

Introduction: The Imperative of Early ADME Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the necessity of integrated pharmacokinetic assessment from the earliest stages.[1][2] A compound's therapeutic potential is inextricably linked to its ability to reach the target site of action in sufficient concentration and for an appropriate duration. The study of ADME provides this critical insight.[2][3] (4-Aminocyclohexanecarbonyl)urea hydrochloride, with its urea moiety and aminocyclohexane core, presents a unique physicochemical profile that warrants a systematic investigation to predict its in vivo behavior. Urea-containing compounds are prevalent in medicinal chemistry, often engaging in crucial hydrogen bonding with biological targets, but they can also present challenges in solubility and permeability that must be characterized.[4][5]

This guide provides the strategic and tactical framework for elucidating the PK profile of this molecule, following a logical progression from high-throughput in vitro screens to definitive in vivo studies.

cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: In Vivo PK Study cluster_2 Phase 3: Data Analysis & Interpretation Perm Permeability (Caco-2) MetStab Metabolic Stability (Microsomes, Hepatocytes) Dosing Animal Dosing (IV & PO) Perm->Dosing PPB Plasma Protein Binding (Equilibrium Dialysis) MetStab->Dosing CYP CYP450 Inhibition PPB->Dosing CYP->Dosing Bioanalytical Bioanalytical Method Validation (LC-MS/MS) Sampling Blood/Tissue Sampling Dosing->Sampling NCA Non-Compartmental Analysis (NCA) Sampling->NCA Params Calculate PK Parameters (AUC, Cmax, T½, CL, Vd) NCA->Params Bioavailability Determine Oral Bioavailability (%F) Params->Bioavailability

Caption: High-level workflow for pharmacokinetic characterization.

Foundational In Vitro Characterization: Building the Profile

Early in vitro ADME assays are fundamental for identifying potential liabilities, guiding chemical optimization, and providing a mechanistic basis for in vivo observations.[3][6][7] These assays are designed to be high-throughput, enabling the screening of multiple candidates to prioritize those with the most promising profiles.[1]

Intestinal Permeability and Efflux Liability

Causality: Poor oral absorption is a primary cause of clinical failure. The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[8][9] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[9][10]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.[8]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values exceeding the established quality control threshold (e.g., >200 Ω·cm²), ensuring tight junction integrity.[8][11]

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of (4-Aminocyclohexanecarbonyl)urea hydrochloride in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[8]

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (A) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 90-120 minutes).[8][9]

    • At the end of the incubation, collect samples from both A and B compartments.

  • Basolateral to Apical (B→A) Transport:

    • In a parallel set of inserts, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.

    • Incubate and sample under the same conditions as the A→B transport.[9]

  • Quantification: Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[9]

Metabolic Stability: Predicting First-Pass Metabolism

Causality: The liver is the primary site of drug metabolism. A compound that is rapidly metabolized by liver enzymes (primarily Cytochrome P450s) will have a high first-pass effect, leading to low oral bioavailability and a short half-life. The liver microsomal stability assay is a rapid and cost-effective screen for Phase I metabolic liability.[12][13][14]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a fresh NADPH-regenerating system solution (cofactor for CYP450 enzymes).[15]

  • Incubation:

    • Add liver microsomes (final concentration ~0.5 mg/mL) to the reaction buffer.[12]

    • Add (4-Aminocyclohexanecarbonyl)urea hydrochloride (final concentration ~1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. A parallel incubation without NADPH serves as a negative control.[14]

  • Time-Point Sampling:

    • Collect aliquots from the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[12]

    • Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[14]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[14]

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Causality: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and interact with its pharmacological target.[16][17] High plasma protein binding can limit efficacy and affect the drug's volume of distribution and clearance. Equilibrium dialysis is the gold standard method for determining PPB.[16][18]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: Prepare a 96-well RED plate, which contains individual wells split by a semipermeable membrane (MWCO 12-14 kDa).[16]

  • Sample Preparation: Spike human plasma with (4-Aminocyclohexanecarbonyl)urea hydrochloride to a final concentration (e.g., 2 µM).[16]

  • Dialysis:

    • Add the spiked plasma to one chamber of the RED device.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[17]

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[17][19]

  • Sampling and Matrix Matching:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To avoid analytical artifacts, mix the plasma sample with blank PBS and the buffer sample with blank plasma to ensure the final sample matrix is identical for both.[17]

  • Quantification and Calculation:

    • Analyze the drug concentration in both matrix-matched samples by LC-MS/MS.

    • Calculate the Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the Percent Bound = (1 - fu) * 100.

Illustrative Data Summary: In Vitro ADME Profile

ParameterAssayIllustrative ResultInterpretation
Permeability (A→B) Caco-215.0 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio (B→A / A→B) Caco-21.2Not a substrate of major efflux pumps
In Vitro Half-Life (t½) HLM45 minModerate Metabolic Stability
Intrinsic Clearance (CLint) HLM38 µL/min/mgModerate Clearance
Fraction Unbound (fu) Equilibrium Dialysis0.25 (25%)Moderately Bound (75%)

Note: Data in this table is for illustrative purposes only and should be replaced with experimental results.

Definitive In Vivo Pharmacokinetic Studies

Causality: While in vitro assays are predictive, in vivo studies are essential to understand how ADME processes are integrated in a whole organism.[3] These studies provide the definitive data on key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability.[20][21]

Bioanalytical Method Validation: The Cornerstone of Reliable Data

Trustworthiness: Before any in vivo samples can be analyzed, a robust and reliable bioanalytical method must be developed and validated according to regulatory guidelines (e.g., FDA M10, EMA).[22][23][24][25] This ensures that the concentration data generated is accurate and reproducible.[22] LC-MS/MS is the gold standard for small molecule quantification in biological matrices.[22][26]

cluster_criteria Acceptance Criteria Validation Bioanalytical Method Validation (FDA M10) LC-MS/MS Selectivity & Specificity Accuracy & Precision Calibration Curve LLOQ Stability Matrix Effect Crit0 No interference at analyte RT Validation:f0->Crit0 Crit1 Within ±15% of nominal (±20% at LLOQ) Validation:f1->Crit1 Crit2 r² > 0.99, 75% of standards valid Validation:f2->Crit2 Crit3 S/N > 5, accurate and precise Validation:f3->Crit3 Crit4 Stable through freeze-thaw, bench-top, etc. Validation:f4->Crit4 Crit5 Consistent response across lots Validation:f5->Crit5

Caption: Key parameters for bioanalytical method validation.

In Vivo Study Design

Expertise: A well-designed in vivo PK study minimizes animal use while maximizing data quality. A crossover design using rodents (e.g., Sprague-Dawley rats) is common. The hydrochloride salt form of the compound enhances solubility, which is advantageous for creating dosing formulations.[27]

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (n=3-5 per group) for at least one week under standard laboratory conditions.[28]

  • Dose Formulation:

    • Intravenous (IV): Prepare a clear, sterile solution of the compound in a suitable vehicle (e.g., saline, 5% dextrose) at a concentration for a 1 mg/kg dose.

    • Oral (PO): Prepare a solution or uniform suspension in a vehicle like 0.5% methylcellulose at a concentration for a 10 mg/kg dose.

  • Dosing:

    • IV Group: Administer the 1 mg/kg dose via a single bolus injection into the tail vein.

    • PO Group: Administer the 10 mg/kg dose via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., ~100 µL) from each animal at specified time points.

    • IV Time Points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Data Analysis and Interpretation

Causality: Pharmacokinetic data is analyzed to derive parameters that quantitatively describe the disposition of the drug in the body. Non-Compartmental Analysis (NCA) is a standard, model-independent method used to calculate these key parameters directly from the plasma concentration-time data.[20][21][29][30][31]

Key NCA-Derived Parameters:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is observed.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t½ (Terminal Half-Life): The time required for the plasma concentration to decrease by half during the terminal elimination phase.[20]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Illustrative Data Summary: In Vivo Pharmacokinetic Parameters in Rat

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 12503500
Tmax (h) 0.0831.0
AUC₀₋inf (ng·h/mL) 280021000
t½ (h) 4.54.7
CL (mL/min/kg) 5.9-
Vd (L/kg) 2.3-
Oral Bioavailability (%F) -75%

Note: Data in this table is for illustrative purposes and should be replaced with experimental results. Oral Bioavailability (%F) is calculated as: (AUCpo / AUCiv) * (DoseIV / DosePO) * 100.

Conclusion and Strategic Implications

The comprehensive pharmacokinetic profiling outlined in this guide provides the essential data package required to make informed decisions about the developmental potential of (4-Aminocyclohexanecarbonyl)urea hydrochloride. The illustrative results suggest a compound with high permeability, moderate metabolic stability, and high oral bioavailability, characteristics that are favorable for a potential oral therapeutic. By systematically executing these validated protocols, researchers can de-risk their programs, optimize lead candidates, and build a solid foundation for subsequent preclinical and clinical development.[1][3] This structured, data-driven approach is the hallmark of modern, efficient drug discovery and development.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • Metabolic Stability Assays. BioIVT.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration (FDA).
  • Plasma Protein Binding. QPS.
  • In Vitro ADME. Selvita.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AIT Bioscience.
  • Caco2 assay protocol. Protocols.io.
  • ADME Assays. Genesis Drug Discovery & Development.
  • In Vitro screening. IQVIA Laboratories.
  • Caco-2 Permeability Assay Protocol. Creative Bioarray.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register.
  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025, September 15). InfinixBio.
  • ADME Caco-2 Permeability Assay. BioDuro.
  • ADME Assays. Agilent.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.
  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). Quantics.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. GSC Biological and Pharmaceutical Sciences.
  • ADME Microsomal Stability Assay. BioDuro.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io.
  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Statistical Moment Theory and Non-Compartmental Analysis. GDDDR - Global Drug Design & Development Review.
  • Pharmacokinetic Profiling. Irving Institute for Clinical and Translational Research.
  • Caco-2 Permeability Assay. Enamine.
  • Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. Clinical Pharmacology & Therapeutics.
  • Noncompartmental Analysis. MathWorks.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024, May 15). PubMed.
  • Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. (2008, March 18). Molecular Pharmaceutics.
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024, April 18). Journal of Cheminformatics.
  • Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. (2024, May 10). Expert Opinion on Drug Metabolism & Toxicology.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.
  • (3-Aminocyclobutyl)urea hydrochloride. EvitaChem.
  • Application Notes and Protocols for In Vivo Studies of 1-(4-Aminophenyl)-3-(m-tolyl)urea and Related. BenchChem.
  • Is Urea Formation Regulated Primarily by Acid-Base Balance in Vivo? (1986, April). American Journal of Physiology-Renal Physiology.
  • urea. IUPHAR/BPS Guide to PHARMACOLOGY.
  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (2025, October 21). Biomedicines.
  • (4-Aminocyclohexyl)urea. BLD Pharm.
  • Regulation of urea synthesis by acid-base balance in vivo: role of NH3 concentration. American Journal of Physiology-Endocrinology and Metabolism.
  • (4-aminocyclohexyl)urea hydrochloride. AccelaChemBio.
  • The effects of administrations of HCl, NH4Cl and NH4HCO3 on the excretion of urea and ammonium in man. (1977, December). European Journal of Clinical Investigation.
  • Safety Data Sheet: Urea hydrochloride. Chemos GmbH&Co.KG.
  • The effect of ammonium chloride on hepatic and renal metabolism in the rat. Life Sciences.
  • Adaptations in urea ammonium excretion in metabolic acidosis in the rat: a reinterpretation. The Journal of Physiology.
  • Urea as a By-Product of Ammonia Metabolism Can Be a Potential Serum Biomarker of Hepatocellular Carcinoma. (2021, April 1). Frontiers in Cell and Developmental Biology.

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Applications of (4-Aminocyclohexanecarbonyl)urea Hydrochloride

Executive Summary & Strategic Utility in Drug Development (4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS: 1384563-39-6) is a highly specialized aliphatic amine hydrochloride building block. Its unique structural top...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility in Drug Development

(4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS: 1384563-39-6) is a highly specialized aliphatic amine hydrochloride building block. Its unique structural topology—comprising a rigid cyclohexane ring, a terminal urea moiety, and a primary amine—makes it a critical precursor in the design of next-generation therapeutics.

From an applied chemistry perspective, derivatives of this class are increasingly leveraged in the structural modification of antimicrobial peptides. For instance, functionalizing the N-terminus of polymyxin nonapeptides with aminocyclohexanecarbonyl and urea derivatives has been shown to significantly attenuate nephrotoxicity while maintaining potent Gram-negative bactericidal activity[1]. The urea group acts as a potent hydrogen-bond donor/acceptor for target engagement, while the cyclohexyl core provides optimal lipophilic shielding.

Physicochemical Profiling and Safety Data (SDS) Fundamentals

As a Senior Application Scientist, I emphasize that treating this compound merely as a generic organic salt overlooks its specific handling nuances. The hydrochloride salt form imparts necessary ambient stability and aqueous solubility but introduces significant hygroscopicity[2].

The GHS classifications necessitate rigorous engineering controls. Inhalation of the fine crystalline dust can cause respiratory tract irritation, meaning open-bench weighing is strictly prohibited[3].

Quantitative Data Summary

Table 1: Physicochemical and Hazard Profile

ParameterSpecification
Chemical Name (4-Aminocyclohexanecarbonyl)urea hydrochloride
CAS Number 1384563-39-6
Molecular Formula C8H15N3O2 · HCl
Molecular Weight 221.69 g/mol
Physical Form Solid (Crystalline powder)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Signal Word Warning
Storage Conditions 2-8°C, desiccated, inert atmosphere (Argon/Nitrogen)

Rigorous Handling and Storage Protocols

To ensure a self-validating safety system, the following step-by-step methodology must be strictly adhered to during the lifecycle of the reagent. The causality behind these steps is rooted in preventing the degradation of the primary amine and mitigating the aerosolization of irritant dust.

Step 1: Receipt and Thermal Equilibration Upon receipt, immediately transfer the sealed vial to a desiccator stored at 2-8°C. Crucial Causality: Do not open the vial until it has equilibrated to room temperature (approximately 30 minutes). Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, leading to rapid degradation and inaccurate molar weighing.

Step 2: Engineering Controls & PPE Don standard PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. All physical manipulations must occur within a Class II Type A2 Biological Safety Cabinet or a dedicated powder-weighing isolator with HEPA filtration to mitigate STOT SE 3 inhalation risks.

Step 3: Static Mitigation and Weighing Use anti-static weighing boats. Due to the electrostatic nature of fine hydrochloride powders, static mitigation (e.g., a static eliminator ionizer) must be applied to the spatulas and boats to prevent the aerosolization of the powder.

Step 4: Dissolution and Decontamination Dissolve the compound in a polar aprotic solvent (e.g., anhydrous DMF or DMSO) if intended for immediate peptide coupling. Clean all spatulas and balances with a 70% Isopropyl Alcohol (IPA) solution. Dispose of any residual dissolved compound in halogenated organic waste (if mixed with DCM/DMF).

Handling Equilibrate Equilibrate to RT (Prevent Condensation) PPE Don PPE & Use HEPA Enclosure Equilibrate->PPE Static Apply Static Eliminator PPE->Static Weigh Weigh Reagent (Anti-static boat) Static->Weigh Dissolve Dissolve in DMF/DMSO Weigh->Dissolve Hazard Hazard: Dust Inhalation (STOT SE 3) Hazard->PPE Mitigates

Workflow for safe handling and weighing of hygroscopic amine hydrochloride salts.

Synthetic Workflow: Amide Coupling Methodology

In the context of synthesizing modified peptide scaffolds (e.g., polymyxin derivatives), (4-Aminocyclohexanecarbonyl)urea hydrochloride is typically coupled to a free carboxylic acid on the target molecule.

Protocol: HATU-Mediated Amide Coupling

  • Scaffold Activation: Dissolve the carboxylic acid-bearing scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and stir for 5 minutes at room temperature to form the highly reactive OAt ester intermediate.

  • Base Addition (The Causality of Stoichiometry): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Mechanistic Insight: A minimum of 3.0 equivalents is strictly required here. One equivalent is entirely consumed to neutralize the hydrochloride salt of the (4-Aminocyclohexanecarbonyl)urea, ensuring the primary amine is liberated as a free base for nucleophilic attack. The remaining equivalents drive the HATU activation and maintain a basic environment.

  • Nucleophilic Addition: Add (4-Aminocyclohexanecarbonyl)urea hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir under an argon atmosphere for 2-4 hours. The system is self-validating if monitored via LC-MS; the disappearance of the activated OAt ester mass and the appearance of the product mass confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), wash the organic layer extensively with brine (to remove DMF and HATU byproducts), dry over Na₂SO₄, and concentrate under reduced pressure.

Coupling Acid Carboxylic Acid Scaffold Activate HATU Activation (OAt Ester Formation) Acid->Activate Base DIPEA (3.0 eq) Neutralizes HCl Activate->Base Product Amide Product Base->Product Nucleophilic Attack Amine (4-Aminocyclohexanecarbonyl) urea HCl Amine->Base Deprotonation

Mechanistic pathway for HATU-mediated coupling of the hydrochloride salt.

References

  • Google Patents. "Polymyxin derivatives (CA2855916A1)." Patent Literature on Antimicrobial Modifications.

Sources

Protocols & Analytical Methods

Method

(4-Aminocyclohexanecarbonyl)urea Hydrochloride: A Key Intermediate in Modern Pharmaceutical Synthesis

Introduction (4-Aminocyclohexanecarbonyl)urea hydrochloride is a crucial pharmaceutical intermediate that serves as a fundamental building block in the synthesis of various active pharmaceutical ingredients (APIs). Its u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-Aminocyclohexanecarbonyl)urea hydrochloride is a crucial pharmaceutical intermediate that serves as a fundamental building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, comprising a cyclohexane ring, an amino group, and a urea moiety, make it a versatile scaffold in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[1] This document provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. The urea functional group is a significant pharmacophore in numerous clinically approved drugs, valued for its ability to form stable hydrogen bonds with biological targets.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-Aminocyclohexanecarbonyl)urea hydrochloride is essential for its effective utilization in drug development. These properties influence its reactivity, solubility, and handling characteristics.

PropertyValueSource(s)
CAS Number 1443982-04-4[4]
Molecular Formula C₇H₁₆ClN₃O[4]
Molecular Weight 193.67 g/mol [4]
Appearance Typically a white to off-white crystalline solid[1]
Solubility Enhanced solubility in water due to the hydrochloride salt[1]
Stability Stable under standard laboratory conditions[1]

Synthesis and Mechanism

The synthesis of (4-Aminocyclohexanecarbonyl)urea hydrochloride typically involves a multi-step process, starting from a commercially available precursor like trans-4-Aminocyclohexanecarboxylic acid.[1] The formation of the urea moiety is a key transformation, often achieved through the reaction of an amine with an isocyanate or by using phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) for enhanced safety.[2]

A general synthetic approach involves the following key steps:

  • Protection of the amino group: The amino group of the starting material is often protected to prevent unwanted side reactions.

  • Activation of the carboxylic acid: The carboxylic acid is activated to facilitate the formation of an amide bond.

  • Urea formation: The urea moiety is introduced.

  • Deprotection and salt formation: The protecting group is removed, and the hydrochloride salt is formed.

The urea functional group's ability to act as both a hydrogen bond donor and acceptor is fundamental to its role in molecular recognition and biological activity.[2]

Synthesis_Pathway A trans-4-Aminocyclohexane- carboxylic acid B N-Protected Intermediate A->B Amino Group Protection C Activated Ester B->C Carboxylic Acid Activation D Urea Derivative C->D Urea Formation E (4-Aminocyclohexanecarbonyl)urea hydrochloride D->E Deprotection & Salt Formation

Caption: Generalized synthetic pathway for (4-Aminocyclohexanecarbonyl)urea hydrochloride.

Application as a Pharmaceutical Intermediate: Synthesis of Factor XIa Inhibitors

A significant application of (4-Aminocyclohexanecarbonyl)urea hydrochloride is in the synthesis of Factor XIa (FXIa) inhibitors. FXIa is a serine protease that plays a critical role in the amplification phase of the coagulation cascade.[5][6] Inhibitors of FXIa are being investigated as a new class of anticoagulants with the potential for a reduced risk of bleeding compared to traditional therapies.[7][8]

The (4-Aminocyclohexanecarbonyl)urea moiety often serves as a key structural element that interacts with the S1 binding pocket of the FXIa enzyme.[5] Its specific stereochemistry and hydrogen bonding capabilities are crucial for potent and selective inhibition.

Detailed Protocol: Synthesis of a Phenyl Imidazole-based FXIa Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for a macrocyclic FXIa inhibitor, where (4-Aminocyclohexanecarbonyl)urea hydrochloride or a derivative can be a crucial building block.[9]

Materials:

  • Potassium salt of a suitable starting material (e.g., a protected aminocyclohexane derivative)

  • α-bromoketone

  • Ammonium acetate

  • Anhydrous solvent (e.g., DMF, THF)

  • Reagents for purification (e.g., silica gel, ethyl acetate, hexane)

Procedure:

  • Alkylation: To a solution of the potassium salt of the starting material (1.0 eq) in an anhydrous solvent, add the α-bromoketone (1.1 eq) at room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Condensation: Dissolve the crude keto ester intermediate in a suitable solvent and add ammonium acetate (excess). Heat the reaction mixture to reflux for 4-8 hours.

  • Purification: After cooling to room temperature, remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired phenyl imidazole intermediate.

Analytical Methods for Quality Control

Ensuring the purity and identity of (4-Aminocyclohexanecarbonyl)urea hydrochloride is paramount for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[10]

Protocol: HPLC Analysis of (4-Aminocyclohexanecarbonyl)urea Hydrochloride

Objective: To determine the purity of (4-Aminocyclohexanecarbonyl)urea hydrochloride.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Sample diluent: Water/Acetonitrile (50:50)

  • (4-Aminocyclohexanecarbonyl)urea hydrochloride standard and sample

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Gradient Program 5% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the (4-Aminocyclohexanecarbonyl)urea hydrochloride standard in the sample diluent to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Weigh & Dissolve Standard Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Weigh & Dissolve Sample Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for the HPLC analysis of (4-Aminocyclohexanecarbonyl)urea hydrochloride.

Conclusion

(4-Aminocyclohexanecarbonyl)urea hydrochloride is a valuable and versatile intermediate in the pharmaceutical industry. Its well-defined structure and physicochemical properties make it an ideal building block for the synthesis of complex molecules, particularly in the development of novel anticoagulants like FXIa inhibitors. The synthetic and analytical protocols provided in this guide offer a framework for researchers and drug development professionals to effectively utilize this important compound in their work. As the demand for safer and more effective therapeutics continues to grow, the importance of key intermediates like (4-Aminocyclohexanecarbonyl)urea hydrochloride in enabling drug discovery and development will undoubtedly increase.

Sources

Application

Protocols for dissolving (4-Aminocyclohexanecarbonyl)urea hydrochloride in aqueous solutions

Application Note: Aqueous Dissolution and Stability Protocols for (4-Aminocyclohexanecarbonyl)urea Hydrochloride Executive Summary (4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS: 1384563-39-6) is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Aqueous Dissolution and Stability Protocols for (4-Aminocyclohexanecarbonyl)urea Hydrochloride

Executive Summary

(4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS: 1384563-39-6) is a highly versatile, bifunctional building block utilized in advanced drug discovery, bioconjugation workflows, and the synthesis of urea-based kinase inhibitors. Formulating this compound in aqueous media presents a unique physicochemical challenge: one must balance the high solubility of the amine hydrochloride salt with the hydrolytic sensitivity of the acylurea moiety. This application note provides a self-validating, mechanistically grounded protocol for preparing stable aqueous solutions of this compound, ensuring maximum active pharmaceutical ingredient (API) integrity.

Mechanistic Insights & Physicochemical Causality (E-E-A-T)

Successful dissolution of this compound requires a deep understanding of its two primary functional groups:

  • Amine Hydrochloride Solubility Dynamics: The compound is supplied as a hydrochloride salt, which fundamentally alters its dissolution profile. In general, hydrochloride salts exhibit exceptionally high water solubility due to their ionic structure, a stark contrast to the poorly soluble free base forms of parent amines ()[1]. The protonation of the primary aliphatic amine on the cyclohexane ring increases polarity, facilitating rapid dissociation in polar solvents[1]. However, this solubility is strictly pH-dependent. At elevated pH levels (approaching or exceeding the pKa of the aliphatic amine, typically ~10), the compound deprotonates and converts back into the less soluble free base, leading to rapid precipitation[1].

  • Acylurea Stability and Hydrolysis: The (4-aminocyclohexanecarbonyl)urea structure contains an acylurea moiety, which is highly susceptible to hydrolysis in aqueous environments. Kinetic studies on related acylurea and carbodiimide-derived compounds demonstrate that hydrolytic cleavage is significantly accelerated at basic pH and elevated temperatures ()[2][3]. To suppress the formation of unwanted degradation products (such as corresponding free acids and ureas) and maintain the integrity of the acylurea group, the optimal pH range is slightly acidic (pH 5.0 to 6.0)[3][4]. Under these specific conditions, the amine remains fully protonated (ensuring maximum solubility) while the acylurea resists hydrolytic cleavage ()[4][5].

Quantitative Solubility and Stability Profile

The following table summarizes the expected thermodynamic behavior of (4-Aminocyclohexanecarbonyl)urea hydrochloride across various standard laboratory solvents.

Solvent SystempHEstimated Solubility Limit24h Stability (25°C)Mechanistic Outcome
Ultrapure Water (ddH₂O) ~4.5 - 5.5> 50 mg/mLHighOptimal protonation; intact acylurea.
MES Buffer (100 mM) 5.5 - 6.0> 50 mg/mLHighBuffered stability; prevents hydrolysis.
PBS (1X) 7.4~ 20 - 30 mg/mLModerateMild risk of slow acylurea hydrolysis.
Tris-HCl Buffer 8.5< 10 mg/mLLowRisk of free-base precipitation & hydrolysis.

Note: Data is extrapolated from the established behavior of homologous aliphatic amine hydrochlorides and acylurea derivatives[1][3].

Experimental Workflows & Visualizations

Workflow A 1. Solid Compound (4-Aminocyclohexanecarbonyl)urea HCl B 2. Buffer Addition Use MES (pH 5.5 - 6.0) or ddH2O A->B C 3. Dissolution Vortex & Sonicate (< 25°C) B->C D 4. Sterilization 0.22 µm PES Filtration C->D E 5. Storage Aliquot and store at -20°C D->E

Fig 1: Step-by-step workflow for the dissolution and stabilization of the compound.

Stability A Optimal State (pH 4.5 - 6.0) Protonated Amine + Intact Acylurea (Highly Soluble) B High pH (> 8.0) Free Base Formation (Precipitation Risk) A->B Deprotonation C High pH / Heat Acylurea Hydrolysis (Irreversible Degradation) A->C Hydrolysis B->C Accelerated Degradation

Fig 2: Mechanistic pathways of pH-dependent stability and degradation.

Step-by-Step Dissolution Protocol

Objective: Prepare a stable, self-validating 50 mM stock solution in an aqueous buffer.

Materials Required:

  • (4-Aminocyclohexanecarbonyl)urea hydrochloride powder (Equilibrated to room temperature to prevent condensation).

  • Solvent: 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer (pH 5.5) or sterile ddH₂O.

  • Vortex mixer and temperature-controlled ultrasonic bath.

  • 0.22 µm PES (Polyethersulfone) syringe-driven filter.

Methodology:

  • Gravimetric Preparation: Accurately weigh the required mass of the lyophilized hydrochloride salt into a sterile polypropylene tube. Causality Note: Amine hydrochlorides exhibit high hygroscopicity; minimize atmospheric exposure to prevent deliquescence and weighing errors[1].

  • Solvent Addition: Add the pre-chilled (4°C to 15°C) MES buffer (pH 5.5) or ddH₂O to achieve the target concentration (e.g., 50 mM). Causality Note: Utilizing a slightly acidic buffer ensures the amine remains fully protonated while simultaneously protecting the electrophilic acylurea carbon from base-catalyzed nucleophilic attack by hydroxide ions[3].

  • Mechanical Dissolution: Vortex the mixture vigorously for 30–60 seconds. If micro-particulates remain, subject the vial to mild sonication for 2–3 minutes. Critical Control Point: Maintain the water bath temperature strictly below 25°C. Elevated temperatures drastically reduce the half-life of acylureas in water, accelerating irreversible hydrolysis[4].

  • pH Verification (Self-Validation): Spot-check the pH of the final solution using a micro-pH probe. Ensure the pH has not drifted above 6.5. Do not use strong bases (like NaOH) to adjust the pH upwards, as localized high pH zones will instantly trigger acylurea degradation[2].

  • Sterilization & Storage: Pass the fully dissolved solution through a 0.22 µm PES filter. PES is chosen for its low protein/drug-binding characteristics. Aliquot the sterilized solution into low-bind microcentrifuge tubes and flash-freeze using liquid nitrogen or dry ice. Store at -20°C for long-term stability. Thaw on ice immediately prior to use.

References

  • Grokipedia. "Hydrochloride - Solubility and Appearance." Grokipedia Chemistry Database. URL: [Link]

  • Gibson, Emma K. (2007). "Amine hydrochloride salts: a problem in polyurethane synthesis." University of Glasgow Theses. URL:[Link]

  • Chen et al. (2023). "Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle." Chemical Science, RSC Publishing. URL:[Link]

  • Kaur et al. (2023). "A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones." National Institutes of Health (PMC). URL:[Link]

  • Sehgal & Vijay (2013). "pH Optimization of Amidation via Carbodiimides." Bioconjugate Chemistry, ACS Publications. URL:[Link]

Sources

Method

Application Note &amp; Protocols: Strategic Incorporation of (4-Aminocyclohexanecarbonyl)urea Hydrochloride in Peptidomimetic Drug Discovery

Abstract The transition from promising peptide leads to viable drug candidates is often hampered by inherent liabilities such as poor metabolic stability, low oral bioavailability, and conformational flexibility leading...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The transition from promising peptide leads to viable drug candidates is often hampered by inherent liabilities such as poor metabolic stability, low oral bioavailability, and conformational flexibility leading to reduced receptor affinity.[1] Peptidomimetics offer a robust strategy to overcome these limitations by replacing or constraining the peptide backbone while retaining the critical pharmacophoric elements.[2][3] This guide details the application of (4-Aminocyclohexanecarbonyl)urea hydrochloride, a bifunctional scaffold, in the design and synthesis of next-generation peptidomimetics. We provide the scientific rationale for its use, detailed protocols for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), and methods for subsequent biological evaluation.

The Strategic Advantage of the Cyclohexyl-Urea Scaffold

The efficacy of (4-Aminocyclohexanecarbonyl)urea hydrochloride as a peptidomimetic building block stems from the synergistic combination of its two core structural features: the conformationally rigid cyclohexyl ring and the proteolytically-resistant urea linkage.

  • The Urea Moiety: A Superior Amide Bond Isostere: The urea functional group is a cornerstone of modern medicinal chemistry.[4] Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic the hydrogen bonding patterns of a native peptide bond, thereby preserving interactions with biological targets.[4] Crucially, the urea bond is not a substrate for endogenous proteases, which dramatically enhances the metabolic stability and in vivo half-life of the resulting molecule compared to its peptide counterpart.[5][6]

  • The Cyclohexyl Ring: Enforcing Bioactive Conformation: Natural peptides often adopt specific secondary structures, like β-turns, to present key amino acid side chains for receptor binding. The cyclohexane ring serves as a rigid scaffold that pre-organizes appended functional groups into a well-defined spatial orientation.[1][7] This conformational constraint reduces the entropic penalty upon binding, which can lead to a significant increase in receptor affinity and selectivity.[8] Furthermore, the aliphatic nature of the ring can improve lipophilicity, potentially enhancing cell membrane permeability.

By integrating these features, the (4-Aminocyclohexanecarbonyl)urea scaffold provides a powerful tool to generate peptidomimetics with improved stability, affinity, and drug-like properties.

G cluster_0 Native Peptide β-Turn cluster_1 Peptidomimetic Scaffold p1 Residue i p2 Residue i+1 p4 Residue i+3 p1->p4 H-Bond R1 Side Chain (R_i) p1->R1 p3 Residue i+2 R4 Side Chain (R_i+3) p4->R4 mimic_label Mimics Spatial Orientation scaffold (4-Aminocyclohexanecarbonyl)urea Scaffold R_mimic1 Side Chain (R_i mimic) scaffold->R_mimic1 Peptide Coupling R_mimic2 Side Chain (R_i+3 mimic) scaffold->R_mimic2 Urea Linkage

Caption: Conformational mimicry using the cyclohexyl-urea scaffold.

Physicochemical Properties

Proper characterization of a building block is fundamental to its successful application. The key properties of the title compound are summarized below.

PropertyValueSource
CAS Number 1443982-04-4[9]
Molecular Formula C₇H₁₆ClN₃O[9]
Molecular Weight 193.67 g/mol [9]
Appearance White to off-white solid(Typical)
Purity (Typical) ≥95%[9]
Solubility Soluble in water, DMF, DMSO(Predicted)

Experimental Workflows and Protocols

The following protocols provide a comprehensive workflow for the synthesis and evaluation of a peptidomimetic using (4-Aminocyclohexanecarbonyl)urea hydrochloride.

G node_prep 1. Resin Preparation (Swelling & Fmoc Deprotection) node_couple_scaffold 2. Scaffold Coupling (Attach Cyclohexyl-Urea) node_prep->node_couple_scaffold node_monitor1 Kaiser Test (Confirm Coupling) node_couple_scaffold->node_monitor1 node_monitor1->node_couple_scaffold Failure (Recouple) node_elongate 3. Peptide Elongation (Couple Subsequent AAs) node_monitor1->node_elongate Success node_monitor2 Kaiser Test (Confirm Coupling) node_elongate->node_monitor2 node_monitor2->node_elongate Continue Chain node_cleave 4. Cleavage & Purification (TFA Cocktail & HPLC) node_monitor2->node_cleave Synthesis Complete node_char 5. Characterization (LC-MS, HRMS) node_cleave->node_char node_bio 6. Biological Evaluation (e.g., Competitive Binding Assay) node_char->node_bio

Caption: Overall workflow from synthesis to biological evaluation.

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic

This protocol describes the incorporation of the scaffold onto a solid support, followed by the elongation of a peptide chain from its free amine.

Rationale: Solid-phase peptide synthesis (SPPS) is the method of choice due to the simplified purification at each step, where excess reagents are simply washed away. We recommend using HATU as the coupling reagent due to its high efficiency, which is crucial for coupling to the sterically hindered secondary amine of the growing peptide chain and for activating the scaffold's carboxyl group.[10][11]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • (4-Aminocyclohexanecarbonyl)urea hydrochloride

  • Fmoc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Kaiser Test Kit (Ninhydrin solution)

Procedure (0.1 mmol scale):

  • Resin Preparation:

    • Place Rink Amide resin (0.1 mmol) in a fritted reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain.

    • Add 20% piperidine in DMF (2 mL) to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc-deprotection.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Scaffold Coupling:

    • In a separate vial, dissolve (4-Aminocyclohexanecarbonyl)urea hydrochloride (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and DIEA (0.6 mmol, 6 eq.) in DMF (2 mL).

    • Rationale: An extra equivalent of base (DIEA) is used to neutralize the hydrochloride salt of the building block in addition to activating the coupling reagent.

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Coupling Confirmation (Kaiser Test):

    • Take a small sample of resin beads and wash them thoroughly with MeOH.

    • Perform a Kaiser test. A blue bead color indicates an incomplete reaction (free primary amine). A yellow/colorless bead indicates successful coupling.

    • If the test is positive (blue), drain the vessel and repeat the coupling step (recouple).

  • Peptide Chain Elongation:

    • The free amine for the next coupling step is part of the urea moiety on the scaffold.

    • In a separate vial, dissolve the next Fmoc-amino acid (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and DIEA (0.6 mmol, 6 eq.) in DMF (2 mL). Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Confirm completion with a Kaiser test (this time testing for the amine of the newly added residue after a test deprotection on a small sample, or assume completion based on validated protocols).

    • To add the next residue, first perform Fmoc deprotection as described in Step 1.

    • Repeat the coupling and deprotection cycle for all desired amino acids in the sequence.

  • Cleavage and Purification:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

    • Add the cleavage cocktail (3 mL) to the dry resin and agitate at room temperature for 2-3 hours.

    • CAUTION: Work in a fume hood. TFA is highly corrosive.

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether.

    • A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

Protocol 2: In Vitro Competitive Binding Assay

Rationale: This assay determines the affinity of the synthesized peptidomimetic for its target receptor by measuring its ability to compete with a known high-affinity ligand (usually radiolabeled or fluorescent). The resulting data is used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).

Materials:

  • Purified peptidomimetic

  • Membrane preparation or purified protein containing the target receptor

  • Radiolabeled or fluorescently labeled reference ligand

  • Assay Buffer (specific to the target receptor)

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Plate Setup:

    • Add assay buffer to all wells of a 96-well plate.

    • Prepare serial dilutions of your purified peptidomimetic in the assay buffer and add them to the appropriate wells.

    • Include control wells: "Total Binding" (no competitor) and "Non-specific Binding" (a high concentration of an unlabeled reference ligand).

  • Reaction Incubation:

    • Add the membrane/protein preparation to all wells.

    • Add the labeled reference ligand to all wells at a fixed concentration (typically at or below its K_d).

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C), allowing the binding to reach equilibrium.

  • Signal Detection:

    • Rapidly filter the contents of each well through a filtermat to separate bound from free ligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound ligand.

    • Measure the radioactivity or fluorescence of the filters using the appropriate detector.

  • Data Analysis:

    • Calculate "Specific Binding" = (Total Binding) - (Non-specific Binding).

    • Plot the percentage of specific binding against the logarithm of the peptidomimetic concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Considerations

The (4-Aminocyclohexanecarbonyl)urea scaffold is an excellent starting point for SAR studies.[12] Researchers can systematically modify the structure to optimize activity:

  • Stereochemistry: The cis and trans isomers of the cyclohexyl ring will present the attached peptide chains in different orientations. Synthesizing and testing both isomers is critical to understanding the optimal geometry for receptor binding.

  • Peptide Sequence: Varying the amino acids coupled to the scaffold will probe the receptor's binding pockets. Incorporating non-natural amino acids or D-amino acids can further enhance stability and explore chemical space.[1]

  • Scaffold Substitution: Functionalizing the cyclohexyl ring itself (e.g., with methyl or hydroxyl groups) can modulate solubility, lipophilicity, and introduce new interactions with the target.[13]

Conclusion

(4-Aminocyclohexanecarbonyl)urea hydrochloride is a versatile and highly valuable building block for peptidomimetic design. Its inherent conformational rigidity and the proteolytic resistance of the urea bond directly address the primary weaknesses of natural peptides as therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and biological characterization of novel peptidomimetics, enabling researchers to accelerate the discovery of potent and drug-like candidates.

References

  • Brady, S. F., et al. (1981). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Medicinal Chemistry.
  • Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]

  • Czapinska, E., et al. (2020). Urea-Peptide Hybrids as VEGF-A 165 /NRP-1 Complex Inhibitors with Improved Receptor Affinity and Biological Properties. MDPI. Available at: [Link]

  • Hemantha, H. P., et al. (2009). One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Synlett. Available at: [Link]

  • Stuckey, J. I., et al. (2016). Structure–Activity Relationships and Kinetic Studies of Peptidic Antagonists of CBX Chromodomains. Journal of Medicinal Chemistry. Available at: [Link]

  • Yarlagadda, D., et al. (2025). Synthesis, Characterization, and Antimicrobial Activity of Urea-Containing α/β Hybrid Peptides against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. ACS Omega. Available at: [Link]

  • Humet, M., et al. (2013). Discovery and Structure-Activity Relationship of 1,3-cyclohexyl Amide Derivatives as Novel mGluR5 Negative Allosteric Modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Joo, S. H. (2012). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Advances. Available at: [Link]

  • Vila-Farres, X., et al. (2024). Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mosayebnia, M., et al. (2020). Design, synthesis, radiolabeling and biological evaluation of new urea-based peptides targeting prostate specific membrane antigen. Bioorganic Chemistry. Available at: [Link]

  • Mosayebnia, M., et al. (2020). Design, synthesis, radiolabeling and biological evaluation of new urea-based peptides targeting prostate specific membrane antigen. ResearchGate. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews. Available at: [Link]

  • Singh, Y., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]

  • University of Birmingham. (2024). Peptidomimetics open new opportunities in drug discovery. University of Birmingham News. Available at: [Link]

  • Słabik, T., et al. (2025). Scaffold-hopping for molecular glues targeting the 14-3-3/ERα complex. RSC Medicinal Chemistry. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design Org. Available at: [Link]

  • Banfi, L., et al. (2018). Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (-)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids. Journal of Organic Chemistry. Available at: [Link]

  • CAS Common Chemistry. (n.d.). Urea hydrochloride. CAS, a division of the American Chemical Society. Available at: [Link]

  • Wrobel, D., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

  • Martin, L., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Available at: [Link]

  • Kramer, O. M., et al. (2006). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • AccelaChem. (n.d.). (4-aminocyclohexyl)urea hydrochloride. AccelaChemBio. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures. Aapptec Peptides. Available at: [Link]

  • CN101333176A - A kind of method that prepares substituted urea to co-produce corresponding amine hydrochloride. Google Patents.
  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. Google Patents.
  • US4740618A - Process for the preparation of monocyclohexylurea. Google Patents.
  • US5672279A - Method for using urea hydrochloride. Google Patents.

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Application

Crystallization methods for (4-Aminocyclohexanecarbonyl)urea hydrochloride

An Application Guide to the Crystallization of (4-Aminocyclohexanecarbonyl)urea Hydrochloride Abstract The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is paramount in drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Crystallization of (4-Aminocyclohexanecarbonyl)urea Hydrochloride

Abstract

The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is paramount in drug development and manufacturing. Crystallization is the primary unit operation for purification and particle engineering, directly influencing critical quality attributes such as purity, stability, solubility, and bioavailability. This document provides a comprehensive technical guide with detailed protocols for developing robust crystallization methods for (4-Aminocyclohexanecarbonyl)urea hydrochloride, a polar molecule featuring multiple hydrogen bond donors and acceptors. We explore foundational principles and present actionable protocols for cooling and anti-solvent crystallization, designed for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Crystalline Form

(4-Aminocyclohexanecarbonyl)urea hydrochloride is a molecule of interest that incorporates a urea functionality and a hydrochloride salt, features common in many bioactive compounds. The urea group is capable of forming strong and directional hydrogen bonds, which heavily influences crystal packing and solubility.[1] The hydrochloride salt enhances aqueous solubility but also introduces considerations for pH and common-ion effects.

The goal of crystallization is not merely to solidify the compound but to produce a specific, stable, and pure crystalline form with consistent and desirable physicochemical properties. An uncontrolled precipitation can lead to amorphous material or an unstable polymorph with poor handling characteristics and variable performance. Therefore, a systematic approach to developing a crystallization process is essential.

Physicochemical Landscape & Solvent Selection

The molecular structure—featuring a primary amine, a urea moiety, and a hydrochloride salt—renders the compound highly polar. This dictates its solubility profile, making it readily soluble in polar protic solvents (e.g., water, methanol, ethanol) and sparingly soluble in less polar or aprotic organic solvents.

2.1. The Rationale of Solvent Screening The choice of solvent is the most critical decision in developing a crystallization protocol.[2] An ideal solvent system should exhibit a significant difference in the solubility of the compound at high and low temperatures (for cooling crystallization) or consist of a miscible solvent/anti-solvent pair (for anti-solvent crystallization).

A preliminary solvent screen is the foundational step. The data below represents a typical expected solubility profile for a compound of this nature.

SolventPolarity IndexExpected Solubility at 25 °C (mg/mL)Expected Solubility at 60 °C (mg/mL)Remarks
Water10.2> 200> 500High solubility; may require anti-solvent.
Methanol5.1~150> 400Good solvent for both methods.
Ethanol4.3~50~200Excellent candidate for cooling crystallization.
Isopropanol (IPA)3.9< 10~40Potential anti-solvent or co-solvent.
Acetonitrile5.8< 5~20Potential anti-solvent.
Ethyl Acetate4.4< 1< 5Strong anti-solvent.
Acetone5.1< 2~10Strong anti-solvent.

Rationale: The principle of "like dissolves like" governs this behavior.[3] The polar urea and hydrochloride groups interact favorably with polar solvents. The significant solubility gradient in ethanol between 25 °C and 60 °C makes it a prime candidate for cooling crystallization. The low solubility in IPA and Ethyl Acetate makes them suitable anti-solvents when the compound is dissolved in a solvent like methanol.

Crystallization Methodologies & Protocols

Based on the typical physicochemical properties of such a molecule, cooling and anti-solvent crystallization are the most effective and scalable methods.[4]

Workflow for Crystallization Method Development

The following diagram outlines the logical flow for developing a suitable crystallization process.

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Execution & Analysis Crude Crude (4-Aminocyclohexanecarbonyl)urea hydrochloride Screen Solvent Solubility Screening Crude->Screen Determine solubility profile Method_Select Method Selection Screen->Method_Select Cooling Cooling Crystallization Method_Select->Cooling High dS/dT AntiSolvent Anti-Solvent Crystallization Method_Select->AntiSolvent Good Solvent/ Anti-Solvent Pair Isolate Isolate Crystals (Filtration & Washing) Cooling->Isolate AntiSolvent->Isolate Dry Drying Isolate->Dry Analyze Analysis (Purity, Yield, Morphology) Dry->Analyze Analyze->Crude Iterate / Scale-Up

Caption: Logical workflow for crystallization process development.

Method A: Controlled Cooling Crystallization

This technique leverages the differential solubility of the compound at varying temperatures. Supersaturation is induced by slowly cooling a saturated solution, promoting crystal growth over rapid nucleation.[5] This method is often preferred for its simplicity and scalability.

Protocol: Cooling Crystallization from Ethanol

start Start: Crude Material dissolve 1. Dissolve 1.0 g of crude material in 5 mL Ethanol at 65 °C start->dissolve filter 2. Hot filter the solution to remove insoluble impurities dissolve->filter cool1 3. Cool to 60 °C and hold for 30 minutes (equilibration) filter->cool1 cool2 4. Ramp cooling to 5 °C at a rate of 10 °C/hour cool1->cool2 age 5. Age slurry at 5 °C for 2-4 hours cool2->age isolate 6. Isolate crystals by vacuum filtration age->isolate wash 7. Wash cake with cold (5 °C) Ethanol (2 x 2 mL) isolate->wash dry 8. Dry under vacuum at 40 °C wash->dry end End: Purified Crystals dry->end

Caption: Step-by-step workflow for cooling crystallization.

Detailed Steps & Rationale:

  • Dissolution: In a jacketed reactor or round-bottom flask equipped with a condenser and magnetic stirrer, suspend 1.0 g of crude (4-Aminocyclohexanecarbonyl)urea hydrochloride in 5 mL of ethanol. Heat the mixture to 65 °C with stirring until all solids dissolve.

    • Rationale: Heating increases the solubility to create a saturated or slightly undersaturated solution. A temperature well above the saturation point ensures complete dissolution and allows for subsequent hot filtration.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter (e.g., a Büchner funnel with filter paper) to remove any insoluble impurities like dust or inorganic salts.

    • Rationale: Removing insoluble matter is crucial for achieving high purity and preventing these particles from acting as unwanted nucleation sites. Pre-warming the filtration apparatus prevents premature crystallization.[6]

  • Equilibration: Transfer the clear, hot filtrate to a clean crystallization vessel and cool it to 60 °C. Hold at this temperature for 30 minutes.

    • Rationale: This step ensures the solution is just at its saturation point and thermally homogenous before controlled cooling begins.

  • Controlled Cooling: Program the cooling system to reduce the temperature from 60 °C to 5 °C at a linear rate of 10 °C/hour.

    • Rationale: A slow cooling rate is critical. It maintains a low level of supersaturation, which favors the growth of existing crystals over the formation of new nuclei.[7] This typically results in larger, more well-defined crystals with higher purity. Fast cooling can lead to excessive nucleation, small crystals, and impurity entrapment.[5]

  • Aging: Once the final temperature of 5 °C is reached, continue to stir the resulting slurry for an additional 2 to 4 hours.

    • Rationale: Aging (or "digestion") allows the system to reach equilibrium, maximizing the yield by allowing dissolved solute to crystallize onto existing crystals.

  • Isolation: Collect the crystals via vacuum filtration.

    • Rationale: This is a standard and efficient method for separating the solid product from the mother liquor.[2]

  • Washing: Gently wash the filter cake with two small portions (2 mL each) of ice-cold ethanol.

    • Rationale: The wash step removes the residual mother liquor, which contains dissolved impurities. Using a cold solvent minimizes the dissolution of the desired product, thus preventing yield loss.[2]

  • Drying: Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved.

    • Rationale: Drying under vacuum at a mild temperature removes residual solvent without causing thermal degradation of the API.

Method B: Anti-Solvent Crystallization

This method involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "anti-solvent" in which the compound is insoluble.[4] This technique is powerful for controlling particle size and is particularly useful when the compound's solubility is not strongly dependent on temperature.

Protocol: Anti-Solvent Crystallization from Methanol/Isopropanol

start Start: Crude Material dissolve 1. Dissolve 1.0 g of crude material in 2 mL Methanol at 25 °C start->dissolve filter 2. Filter solution to remove insoluble impurities dissolve->filter add_as 3. Add 8 mL of Isopropanol (IPA) over 1 hour with stirring filter->add_as age 4. Age slurry at 25 °C for 2-4 hours add_as->age isolate 5. Isolate crystals by vacuum filtration age->isolate wash 6. Wash cake with IPA/Methanol (4:1 v/v) (2 x 2 mL) isolate->wash dry 7. Dry under vacuum at 40 °C wash->dry end End: Purified Crystals dry->end

Caption: Step-by-step workflow for anti-solvent crystallization.

Detailed Steps & Rationale:

  • Dissolution: In a crystallization vessel at room temperature (25 °C), dissolve 1.0 g of crude material in 2 mL of methanol with stirring.

    • Rationale: Methanol is the "good" solvent, chosen for its ability to fully dissolve the compound at a high concentration.

  • Filtration: Filter the solution to remove any insoluble particulate matter.

    • Rationale: As with cooling crystallization, this step is essential for ensuring the purity of the final product.

  • Anti-Solvent Addition: While stirring the methanol solution, add 8 mL of isopropanol (the "anti-solvent") at a constant rate over 1 hour using a syringe pump. The solution will become turbid as crystals begin to form.

    • Rationale: The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, creating supersaturation and inducing nucleation and growth.[8] A slow, controlled addition rate is crucial to avoid "oiling out" (liquid-liquid phase separation) and to promote the growth of uniform crystals.[9][10]

  • Aging: After the anti-solvent addition is complete, continue stirring the slurry at 25 °C for 2 to 4 hours.

    • Rationale: This aging period allows for crystal growth and desupersaturation of the mother liquor, which maximizes the product yield.

  • Isolation: Collect the crystals via vacuum filtration.

    • Rationale: Standard solid-liquid separation.

  • Washing: Wash the filter cake with two 2 mL portions of a pre-mixed, cold 4:1 (v/v) solution of isopropanol/methanol.

    • Rationale: Washing with a solvent mixture similar to the final mother liquor composition effectively removes impurities without causing significant product dissolution.

  • Drying: Dry the crystals in a vacuum oven at 40 °C to a constant weight.

    • Rationale: Ensures complete removal of both methanol and isopropanol.

Expected Outcomes & Characterization

The success of a crystallization protocol is measured by yield, purity, and the physical form of the final product.

ParameterCooling Crystallization (Ethanol)Anti-Solvent Crystallization (MeOH/IPA)Analytical Method
Typical Yield 85 - 95%90 - 98%Gravimetric
Purity > 99.5%> 99.5%HPLC
Crystal Habit Prismatic, potentially larger crystalsFine needles or small prismsOptical Microscopy, SEM
Polymorphic Form Thermodynamically stable formPotentially kinetically favored formXRD, DSC

Rationale: Cooling crystallization often yields larger, more well-ordered crystals, which can be beneficial for filtration and drying. Anti-solvent crystallization can produce smaller, more uniform particles, which can be advantageous for formulation and dissolution rate. It is crucial to analyze the resulting solid by X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form, as different methods can sometimes yield different crystal structures.[11]

Conclusion

The development of a robust crystallization protocol for (4-Aminocyclohexanecarbonyl)urea hydrochloride requires a systematic investigation of solvent systems and crystallization methods. The controlled cooling and anti-solvent protocols detailed in this guide provide excellent starting points for producing high-purity, crystalline material. By understanding the scientific principles behind each step—from solvent selection to cooling rates and aging times—researchers can effectively troubleshoot and optimize the process to meet the stringent quality requirements of pharmaceutical development.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Process for purifying and crystallizing urea - Google Patents. (n.d.).
  • Multi-Component Crystals Containing Urea: Mechanochemical Synthesis and Characterization by 35Cl Solid-State NMR Spectroscopy an - RSC Publishing. (2022, February 12). Royal Society of Chemistry. [Link]

  • (4-aminocyclohexyl)urea hydrochloride - AccelaChem. (n.d.). AccelaChemBio. [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. (2019, April 17). American Chemical Society. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization - ACS Publications. (2022, April 20). American Chemical Society. [Link]

  • Crystallization of urea - Google Patents. (n.d.).
  • Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents. (n.d.).
  • Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystallization. (2023, August 27). ACS Publications. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. (n.d.).
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. (2021, October 30). MDPI. [Link]

  • A kind of anti-crystallization vehicle urea aqueous solution and preparation method thereof - Google Patents. (n.d.).
  • Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs - PMC. (2022, April 8). National Center for Biotechnology Information. [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents. (n.d.).
  • Seperation of NH4Cl and urea - Sciencemadness. (2009, March 26). Sciencemadness.org. [Link]

  • Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - Taylor & Francis. (2015, March 20). Taylor & Francis Online. [Link]

  • Technique Series: Recrystallization (urea as an example) - YouTube. (2016, February 1). YouTube. [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Syrris. [Link]

Sources

Method

Application Note: Advanced NMR Spectroscopic Characterization of (4-Aminocyclohexanecarbonyl)urea Hydrochloride

Executive Summary (4-Aminocyclohexanecarbonyl)urea hydrochloride is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. The molecule features a rigid cyclohexane scaffold, a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Aminocyclohexanecarbonyl)urea hydrochloride is a highly versatile building block frequently utilized in medicinal chemistry and drug discovery. The molecule features a rigid cyclohexane scaffold, a protonated primary amine, and an acylurea moiety—a unique functional group prized for its robust hydrogen bond donor and acceptor capabilities.

Because the biological activity of cyclohexane-based therapeutics is intimately tied to their 3D conformation, rigorous structural elucidation is required. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to confirm the integrity of the acylurea linkage and definitively assign the cis or trans stereochemistry of the cyclohexane ring.

Chemical and Structural Properties

Before initiating NMR acquisition, it is critical to understand the expected electronic environments of the target molecule. The electron-withdrawing nature of the acylurea carbonyls and the positively charged ammonium group will drastically shift nearby resonances.

Table 1: Compound Specifications

PropertyValue
Compound Name (4-Aminocyclohexanecarbonyl)urea hydrochloride
CAS Number 1384563-39-6
Molecular Formula C₈H₁₅N₃O₂ · HCl
Molecular Weight 221.69 g/mol
Key Functional Groups Protonated primary amine (-NH₃⁺), Cyclohexane ring, Acylurea (-CONHCONH₂)

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural assignment, we employ a self-validating matrix of 1D and 2D NMR techniques. Relying solely on 1D ¹H NMR is insufficient due to signal overlap in the aliphatic region.

Phase 1: Sample Preparation & Solvent Selection
  • Weighing : Transfer 10–15 mg of the analyte into a clean glass vial.

  • Solvent Addition : Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality & Expertise: DMSO-d₆ is strictly chosen over D₂O or CD₃OD to prevent the rapid deuterium exchange of the -NH₃⁺, imide NH, and urea NH₂ protons. The strong hydrogen-bonding capacity of DMSO slows the proton exchange rate, allowing these critical functional groups to be observed as distinct, quantifiable signals in the ¹H spectrum.

  • Transfer : Pipette the homogenous solution into a high-quality 5 mm NMR tube.

Phase 2: 1D NMR Acquisition (The Baseline)
  • ¹H NMR (400/600 MHz) : Acquire a standard ¹H spectrum with a minimum of 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of at least 15 ppm.

    • Causality: A wide spectral window is mandatory because the highly deshielded imide NH of the acylurea moiety typically resonates beyond 10.0 ppm[1].

  • ¹³C NMR (100/150 MHz) : Acquire a proton-decoupled ¹³C spectrum with a minimum of 1024 scans.

    • Causality: The quaternary carbonyl carbons of the acylurea moiety have long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, requiring a higher number of scans for an adequate signal-to-noise ratio.

Phase 3: 2D NMR Acquisition (The Self-Validating Matrix)
  • COSY (Correlation Spectroscopy) : Acquire to map the continuous aliphatic spin system of the cyclohexane ring (H-1 to H-2/H-6, and H-4 to H-3/H-5).

  • HSQC (Heteronuclear Single Quantum Coherence) : Acquire to establish direct C-H connectivities, definitively resolving overlapping methylene protons in the cyclohexane ring.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Acquire to validate the acylurea linkage.

    • Causality: HMBC provides definitive proof of the molecular backbone. The cyclohexane H-1 proton will show a ³J_CH correlation to the acyl C=O, while the urea NH₂ protons will correlate only with the urea C=O.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire with a mixing time of 300-500 ms to map through-space interactions, aiding in the cis/trans stereochemical assignment.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 25°C) Acq1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D DataProc Data Processing & Phase Correction Acq2D->DataProc AssignBackbone Carbon-Proton Backbone Assignment (HSQC/COSY) DataProc->AssignBackbone AssignFunctional Functional Group ID (HMBC for Acylurea C=O) AssignBackbone->AssignFunctional Stereo Stereochemical Profiling (NOESY & 3JHH Analysis) AssignFunctional->Stereo Final Fully Characterized (4-Aminocyclohexanecarbonyl)urea Stereo->Final

Systematic NMR Structural Elucidation Workflow for Acylurea Derivatives.

Mechanistic Insights: Spectral Interpretation & Stereochemistry

Differentiating the Acylurea Carbonyls

The acylurea moiety[-C(=O)-NH-C(=O)-NH₂] contains two distinct carbonyl environments. The electron-withdrawing nature of the two carbonyls shifts the imide NH significantly downfield (~10.0–10.5 ppm)[1]. The urea NH₂ typically appears around 7.0–7.5 ppm[1]. In the ¹³C NMR spectrum, the amide/acyl C=O resonates downfield (~175 ppm) compared to the urea C=O (~154 ppm)[1]. Acyclic acylureas reliably exhibit these characteristic NMR parameters across various solvent systems[2].

Stereochemical Profiling via the Karplus Equation

The 1,4-disubstitution pattern on the cyclohexane ring dictates whether the molecule exists as a cis or trans isomer. The preferred chair conformation places bulky substituents in the equatorial position to minimize 1,3-diaxial steric clashes.

The magnitude of the vicinal coupling constant (³J) is highly dependent on the dihedral angle between the coupled protons, a relationship mathematically described by the Karplus equation[3].

  • In a standard chair conformation, 1,2-diaxial protons exhibit large coupling constants (J_aa = 9–12 Hz)[4].

  • Axial–equatorial and equatorial–equatorial couplings are significantly smaller (J_ae and J_ee = 3–5 Hz)[4].

Diagnostic Logic : If the molecule is the trans-1,4 isomer, the diequatorial conformer is highly favored. Consequently, both the H-1 and H-4 protons will occupy axial positions. The ¹H NMR signals for H-1 and H-4 will therefore present as wide multiplets characterized by large diaxial couplings (~10–12 Hz). Conversely, if the molecule is the cis-1,4 isomer, one of these protons must be equatorial, resulting in a narrow multiplet lacking large diaxial couplings.

Signal_Logic Molecule (4-Aminocyclohexanecarbonyl)urea Acylurea Acylurea Moiety (-CONHCONH2) Molecule->Acylurea Amine Protonated Amine (-NH3+ Cl-) Molecule->Amine Cyclohexane Cyclohexane Ring (C6H10) Molecule->Cyclohexane HMBC HMBC: Long-range C=O correlations Acylurea->HMBC Assigned via Exchange 1H NMR: Slow exchange in DMSO-d6 Amine->Exchange Observed via Karplus J-Coupling: Axial/Equatorial Determination Cyclohexane->Karplus Stereo via

Logical mapping of NMR techniques to specific structural moieties.

Expected NMR Assignments (Data Presentation)

The following tables summarize the expected chemical shifts based on the structural and electronic environment of the molecule.

Table 2: Expected ¹H NMR Assignments (in DMSO-d₆, 400 MHz)

Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
Imide NH (Acylurea)10.0 – 10.5Singlet (s)1HHighly deshielded by two adjacent C=O groups.
Amine (-NH₃⁺)8.0 – 8.5Broad singlet (br s)3HDownfield shift due to positive charge; broad due to exchange.
Urea Amide (-NH₂)7.0 – 7.5Broad singlet (br s)2HTypical primary amide/urea resonance.
Cyclohexane H-4 2.8 – 3.2Multiplet (m)1HDeshielded by adjacent electronegative nitrogen.
Cyclohexane H-1 2.2 – 2.6Multiplet (m)1HDeshielded by adjacent carbonyl group.
Cyclohexane CH₂ (H-2,3,5,6)1.2 – 2.0Multiplets (m)8HComplex splitting pattern dependent on axial/equatorial positions.

Table 3: Expected ¹³C NMR Assignments (in DMSO-d₆, 100 MHz)

Carbon EnvironmentExpected Shift (δ, ppm)Assignment Logic
Acyl Carbonyl (C=O)174.0 – 178.0Deshielded amide-like carbonyl.
Urea Carbonyl (C=O)153.0 – 156.0Characteristic urea carbonyl shift.
Cyclohexane C-4 48.0 – 52.0Directly attached to the positively charged nitrogen.
Cyclohexane C-1 40.0 – 45.0Directly attached to the acyl carbonyl.
Cyclohexane C-3, C-5 28.0 – 31.0Aliphatic ring carbons adjacent to C-4.
Cyclohexane C-2, C-6 26.0 – 29.0Aliphatic ring carbons adjacent to C-1.

References

  • BenchChem. Spectroscopic data for 1-(2-Ethylideneheptanoyl)urea (NMR, IR, MS). 1

  • ACS Combinatorial Science. Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides. 2

  • Royal Society of Chemistry. Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance. 4

  • BenchChem. A Comparative Guide to the Conformational Analysis of 4-Substituted Cyclohexanols. 3

Sources

Application

Application Notes and Protocols for the Preparation of Stock Solutions Using (4-Aminocyclohexanecarbonyl)urea Hydrochloride

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of (4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS: 1443982-04-4). The urea functional group is a cornerstone in medicinal chemistry, capable of forming critical hydrogen bond interactions with biological targets.[1][2] The hydrochloride salt form of this molecule enhances its handling and solubility characteristics.[3] Adherence to the detailed protocols herein will ensure the integrity, reproducibility, and safety of experimental workflows that utilize this compound. This guide moves beyond simple instructions to explain the scientific rationale behind each step, empowering researchers to make informed decisions in their laboratory work.

Compound Profile and Physicochemical Rationale

(4-Aminocyclohexanecarbonyl)urea hydrochloride is an organic compound featuring a cyclohexane scaffold, a primary amine, and a urea moiety.[4] The hydrochloride salt is formed by the reaction of the basic primary amine with hydrochloric acid.[3][5][6] This conversion is a standard practice in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of a parent molecule.

The urea group is a unique hydrogen-bonding motif, acting as both a hydrogen bond donor and acceptor, which is pivotal for its interaction with protein targets in drug discovery.[1][2] However, the compound's stability in solution, particularly at varying pH levels, must be considered. As a salt of a weak base and a strong acid, aqueous solutions of this compound will be acidic.[6] Furthermore, like many amine salts and urea-based compounds, it is likely hygroscopic and should be handled accordingly to prevent absorption of atmospheric moisture.[5][7]

PropertyValueSource
CAS Number 1443982-04-4[4]
Molecular Formula C₇H₁₆ClN₃O[4]
Molecular Weight 193.67 g/mol [4]
Appearance Assumed to be a white to off-white solid powder.
Key Functional Groups Urea, Primary Amine (as hydrochloride salt), Cyclohexane[1]

Essential Health and Safety Precautions

While a specific Safety Data Sheet (SDS) for (4-Aminocyclohexanecarbonyl)urea hydrochloride is not widely available, data from analogous structures like urea hydrochloride and other amine hydrochloride salts necessitate stringent safety measures.[8][9][10] The compound should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile or neoprene gloves, and chemical safety goggles.[9][11][12]

  • Engineering Controls: All handling of the solid powder and initial preparation of concentrated stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[10][13]

  • Contact Avoidance: Avoid direct contact with skin and eyes.[8][14] In case of accidental skin contact, wash the affected area thoroughly with soap and water.[10] For eye contact, flush cautiously with water for several minutes.[9][14][15]

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not discard down the drain.[10]

Required Materials and Equipment

  • (4-Aminocyclohexanecarbonyl)urea hydrochloride powder

  • Analytical balance (readable to 0.1 mg)

  • Chemical fume hood

  • Personal Protective Equipment (PPE) as specified above

  • Sterile, conical, or glass vials with screw caps (amber vials are recommended to protect against potential light sensitivity)[10]

  • Spatulas and weighing paper/boats

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Bath sonicator

  • Choice of solvent (e.g., Sterile Water, DMSO, Ethanol, PBS)

  • Sterile syringe filters (0.22 µm pore size), if required for biological applications

  • Sterile, cryogenic vials for aliquoting

Experimental Protocol I: Solubility Assessment

Causality: Before committing the bulk of the compound to a single solvent, it is crucial to perform a small-scale solubility test. This foundational step prevents waste and confirms the appropriate solvent for the desired stock concentration. The choice of solvent is critical and depends on the downstream application (e.g., DMSO for cell culture dilution, aqueous buffers for biochemical assays).

Procedure:

  • Under a fume hood, weigh approximately 1-2 mg of the compound into a small, tared glass vial.

  • Add the selected solvent (e.g., sterile water) in small, incremental volumes (e.g., 50 µL).

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observe the solution for any undissolved particles against a dark background.

  • If the solid persists, gently warm the vial (to ~37°C) and sonicate for 5-10 minutes. Some compounds require energy input to overcome the lattice energy of the crystal structure.

  • Continue adding solvent incrementally until the solid is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent added. This information is vital for preparing an accurate stock solution at a concentration below the solubility limit to prevent precipitation.

Experimental Protocol II: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution, a common starting concentration for many biological assays.

Step 1: Pre-Calculation

Causality: Accurate calculations are the bedrock of reproducible science. The formula below determines the precise mass of the compound needed for the desired volume and concentration.

  • Formula: Mass (mg) = [Desired Concentration (mM)] * [Final Volume (mL)] * [Molecular Weight ( g/mol )] / 1000

  • Example for 5 mL of a 10 mM stock: Mass (mg) = 10 mM * 5 mL * 193.67 g/mol / 1000 = 9.68 mg

Step 2: Weighing and Dissolution
  • Place a new piece of weighing paper or a weigh boat on the analytical balance and tare it.

  • Inside a chemical fume hood, carefully weigh out the calculated mass (e.g., 9.68 mg) of (4-Aminocyclohexanecarbonyl)urea hydrochloride.

  • Transfer the powder to a sterile, appropriately sized vial (e.g., a 10 mL conical tube or glass vial).

  • Using a calibrated pipette, add approximately 80% of the final desired volume of the chosen solvent (e.g., 4 mL of sterile water for a 5 mL final volume). Adding solvent incrementally aids dissolution.

  • Cap the vial securely and vortex for 1-2 minutes. Visually inspect for complete dissolution.

  • If particles remain, place the vial in a bath sonicator for 10-15 minutes.[10] Gentle heating may be applied if solubility is known to be an issue, but this should be done with caution as the compound's thermal stability is likely uncharacterized.

  • Once fully dissolved, add the remaining solvent to reach the final volume (e.g., bring the total volume to 5 mL). This is known as bringing to quantity surveyor (QS) and ensures concentration accuracy.

Step 3: Sterilization and Aliquoting (Self-Validating System)

Causality: For biological applications, particularly cell-based assays, the stock solution must be sterile to prevent contamination. Aliquoting into smaller, single-use volumes is a critical step to preserve the integrity of the stock solution by avoiding repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

  • If sterility is required, draw the entire solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the tip of the syringe.

  • Dispense the solution through the filter into a new sterile container.

  • Dispense the sterile stock solution into smaller, pre-labeled cryogenic vials (e.g., 100 µL aliquots).

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Quality Control and Storage

A self-validating protocol includes checks to ensure the quality and stability of the prepared stock.

ParameterQuality Control CheckRationale
Visual Inspection The final solution should be clear, colorless, and free of any visible particulates.Precipitate indicates that the compound is not fully in solution, leading to an inaccurate concentration.
pH Measurement For aqueous stocks, measure the pH using a calibrated pH meter.As a hydrochloride salt, the solution will be acidic. Knowing the pH is important for compatibility with downstream assays.
Storage Store the solid compound in a desiccator at 2-8°C.[16][17] Store solution aliquots protected from light at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[10]Proper storage minimizes degradation from moisture, light, and temperature fluctuations, ensuring the long-term viability of the compound.

Visualization of Workflows

Stock Solution Preparation Workflow

start Start: Receive Compound safety Don PPE & Work in Fume Hood start->safety calc Calculate Required Mass safety->calc weigh Weigh Compound on Balance calc->weigh dissolve Transfer & Dissolve in Solvent weigh->dissolve assist Vortex / Sonicate Until Clear dissolve->assist qc1 QC: Visual Inspection assist->qc1 filter Sterile Filter (0.22 µm) qc1->filter Pass fail Re-dissolve or Re-evaluate qc1->fail Fail aliquot Aliquot into Labeled Vials filter->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end fail->assist

Caption: Workflow for preparing a sterile stock solution of (4-Aminocyclohexanecarbonyl)urea hydrochloride.

Solvent Selection Decision Pathway

assay_type What is the downstream assay? cell_based Cell-Based Assay? assay_type->cell_based biochem Biochemical Assay? assay_type->biochem use_dmso Use DMSO. Ensure final concentration is <0.5% in media. cell_based->use_dmso Yes test_sol Perform Solubility Test (Protocol I) cell_based->test_sol Unsure use_buffer Use Aqueous Buffer (e.g., PBS, Water). Check for pH compatibility. biochem->use_buffer Yes biochem->test_sol Unsure

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Aminocyclohexanecarbonyl)urea Hydrochloride

Welcome to the technical support center for the synthesis of (4-Aminocyclohexanecarbonyl)urea hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (4-Aminocyclohexanecarbonyl)urea hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your success.

Section 1: Critical Starting Material: The Role of Isomerism

A successful synthesis begins with well-characterized starting materials. The key precursor, 4-aminocyclohexanecarboxylic acid (ACCA), exists as cis and trans diastereomers. The relative orientation of the amino and carboxylic acid groups significantly impacts the molecule's conformational properties and its utility as a building block in pharmacologically active compounds.[1][2] For most pharmaceutical applications, the isomerically pure trans form is required.[3][4]

FAQ: How does the stereochemistry of my starting 4-aminocyclohexanecarboxylic acid (ACCA) affect the synthesis?

Answer: The stereochemistry is critical. The trans isomer is generally the desired starting material for producing specific, conformationally constrained final products.[1] Starting with a mixture of cis and trans isomers will result in a difficult-to-separate mixture of final products, reducing the yield of the desired trans-(4-Aminocyclohexanecarbonyl)urea hydrochloride.

Catalytic hydrogenation of p-aminobenzoic acid is a common method for preparing ACCA, but this often yields a mixture of isomers.[2][5] Achieving a high trans:cis ratio is a primary challenge.

Troubleshooting Starting Material Purity:

Issue Root Cause Recommended Action
Low trans:cis Ratio in Starting Material The catalytic hydrogenation conditions were not optimized for trans selectivity.Modify the hydrogenation conditions. It has been found that using a Ruthenium-on-Carbon (Ru/C) catalyst in an aqueous NaOH solution can significantly favor the formation of the trans isomer.[2]
Inconsistent Results Using an uncharacterized mixture of ACCA isomers.Before starting the synthesis, verify the isomer ratio of your ACCA batch using NMR. If necessary, perform an isomerization or purification step. A known method involves treating the isomer mixture with a base like sodium hydroxide or a potassium alkoxide to convert the cis isomer to the more stable trans form.[5] Another approach is selective crystallization to isolate the pure trans product.[2]

Section 2: Recommended Synthetic Pathway: The Curtius Rearrangement

To synthesize an acylurea like (4-Aminocyclohexanecarbonyl)urea, a direct reaction between the carboxylic acid and urea is often inefficient. A more robust and controllable method involves the Curtius Rearrangement . This pathway converts the carboxylic acid into an isocyanate intermediate, which can then be trapped to form the desired urea functionality.[6] This method provides excellent control and avoids many side reactions associated with direct condensation.

The general workflow is as follows:

  • Protect the Amine: The 4-amino group on ACCA must be protected (e.g., as a Boc-carbamate) to prevent it from interfering with subsequent reactions.

  • Activate the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl azide.

  • Curtius Rearrangement: The acyl azide is heated, causing it to lose N₂ gas and rearrange to form an isocyanate.

  • Urea Formation: The isocyanate is reacted with ammonia to form the terminal urea group.

  • Deprotection & Salt Formation: The protecting group on the 4-amino group is removed, and the molecule is treated with HCl to form the final hydrochloride salt.

Curtius_Rearrangement_Workflow Start trans-4-Aminocyclohexanecarboxylic Acid (Protected) AcylAzide Acyl Azide Formation (e.g., DPPA) Start->AcylAzide 1. Activation Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate 2. Rearrangement (Δ, -N₂) Urea Acylurea (Protected) Isocyanate->Urea 3. Trapping (NH₃) Final (4-Aminocyclohexanecarbonyl)urea Hydrochloride Urea->Final 4. Deprotection & HCl

Caption: Curtius Rearrangement workflow for synthesis.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis.

Problem Area A: Low or No Product Yield

Q1: My overall yield is extremely low after the rearrangement and trapping steps. What are the primary causes?

Answer: Low yield in isocyanate-based reactions is most frequently caused by one of three factors:

  • Moisture Contamination: Isocyanates are highly reactive towards water. Even trace amounts of moisture in your solvents, reagents, or glassware will lead to the isocyanate reacting with water to form an unstable carbamic acid.[7] This carbamic acid then decomposes into an amine and CO₂, consuming your intermediate.[7] This newly formed amine can then react with another molecule of your isocyanate intermediate to form an unwanted symmetrical urea byproduct.[7]

  • Improper Reaction Temperature: The Curtius Rearrangement requires a specific temperature to proceed efficiently without degrading the product. If the temperature is too low, the rearrangement will be slow or incomplete. If it's too high, side reactions and decomposition can occur.

  • Inefficient Trapping: The nucleophile (ammonia, in this case) must be present in sufficient concentration and under the right conditions to efficiently trap the isocyanate as it forms.

Q2: I'm observing significant gas evolution (bubbling) during the reaction, and my yield is poor. What's happening?

Answer: This is a classic sign of moisture contamination.[7] The isocyanate intermediate is reacting with water, decomposing, and releasing carbon dioxide (CO₂) gas.[7]

Recommended Actions:

  • Rigorous Moisture Control: Ensure all solvents are anhydrous. Dry glassware in an oven and cool it under a stream of inert gas (e.g., nitrogen or argon). Use freshly opened, high-purity reagents.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Temperature Optimization: Carefully control the temperature during the rearrangement step. Dose-controlled addition of the acyl azide precursor at a moderate temperature can help manage the evolution of N₂ gas and prevent runaway reactions.[6]

Problem Area B: Impure Product & Side Reactions

Q4: My analytical data (HPLC, NMR) shows a major impurity that I believe is a symmetrical urea. How is this formed and how can I prevent it?

Answer: You are likely correct. The formation of a symmetrical urea is the most common side reaction in this synthesis and occurs when the isocyanate intermediate reacts with an amine generated in situ from the decomposition of another isocyanate molecule by water.[7]

Side_Reaction Isocyanate1 R-N=C=O (Intermediate) CarbamicAcid Carbamic Acid (Unstable) Isocyanate1->CarbamicAcid + Water H₂O (Contaminant) Water->CarbamicAcid Amine R-NH₂ (Side Product) CarbamicAcid->Amine Decomposes CO2 CO₂ (Gas) CarbamicAcid->CO2 SymmetricalUrea R-NH-C(O)-NH-R (Symmetrical Urea) Amine->SymmetricalUrea + Isocyanate2 R-N=C=O (Intermediate) Isocyanate2->SymmetricalUrea

Caption: Symmetrical urea formation from moisture.

Prevention Strategy: The prevention is the same as for low yield: absolute and rigorous moisture control . Every part-per-million of water can contribute to this side reaction.

Q5: I've also detected a byproduct with a higher molecular weight, possibly a biuret. How does this form?

Answer: Biuret formation occurs when your desired acylurea product, which still has a reactive N-H bond, acts as a nucleophile and attacks another molecule of the isocyanate intermediate.[8] This is more likely to happen if the isocyanate is present in excess or if the reaction is allowed to run for too long at an elevated temperature after the primary nucleophile (ammonia) has been consumed.

Prevention Strategy:

  • Stoichiometric Control: Use a slight excess of the ammonia trapping agent relative to the isocyanate precursor.

  • Controlled Addition: Add the acyl azide precursor slowly to the reaction mixture containing the ammonia source. This ensures the isocyanate is trapped as it forms, minimizing its concentration and the opportunity for side reactions.[8]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the isocyanate. Quench the reaction once the formation of the desired product has plateaued.

Q6: What is the best way to purify the final (4-Aminocyclohexanecarbonyl)urea hydrochloride product?

Answer: The final product is a salt, which often makes it amenable to purification by crystallization or precipitation.

  • Quenching and Extraction: After the deprotection step, the reaction mixture can be neutralized and extracted to remove non-polar impurities.

  • Salt Formation and Precipitation: The purified free-base can then be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of HCl (e.g., HCl in dioxane or isopropanol). The hydrochloride salt is typically much less soluble and will precipitate out.

  • Recrystallization: The crude salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/water) to remove any remaining impurities.

Section 4: Recommended Protocol: Curtius Rearrangement

This protocol is a general guideline. You must adapt it based on your specific protected ACCA starting material and laboratory safety procedures.

Objective: To synthesize protected trans-(4-aminocyclohexanecarbonyl)urea from protected trans-4-aminocyclohexanecarboxylic acid.

Materials:

  • N-Boc-trans-4-aminocyclohexanecarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Anhydrous Ammonia source (e.g., a solution of ammonia in dioxane or bubbling ammonia gas)

  • Anhydrous Dichloromethane (DCM)

  • 4M HCl in Dioxane

Procedure:

  • Setup: Under an inert atmosphere of Nitrogen, dissolve N-Boc-trans-4-aminocyclohexanecarboxylic acid (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.

  • Acyl Azide Formation: Cool the solution to 0 °C. Add diphenylphosphoryl azide (DPPA) (1.05 equivalents) dropwise, keeping the temperature below 5 °C. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Curtius Rearrangement: Gently heat the reaction mixture to 80-85 °C. You will observe the evolution of N₂ gas. Maintain this temperature until gas evolution ceases (typically 2-3 hours), indicating the formation of the isocyanate is complete.

  • Urea Formation (Trapping): Cool the isocyanate solution to 0 °C. In a separate flask, prepare your ammonia source. Slowly add the isocyanate solution to the cold, stirred ammonia solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup & Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-Boc protected acylurea. Purify by column chromatography if necessary.

  • Deprotection and Salt Formation: Dissolve the purified protected urea in a minimal amount of anhydrous DCM. Cool to 0 °C and add 4M HCl in dioxane (excess, ~5-10 equivalents). Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC).

  • Final Product Isolation: The hydrochloride salt will often precipitate from the solution. The precipitate can be collected by filtration, washed with cold DCM or ether, and dried under vacuum to yield the final product.

References

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Patil, P. S., Mahajan, U. S., Sonawane, S. P., & Gurjar, M. K. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1106–1110. [Link]

  • Gáspár, A., et al. (1993). Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid. Journal of Medicinal Chemistry, 36(8), 1100-1103. (Sourced via ResearchGate request). [Link]

  • Patil, P. S., Mahajan, U. S., Sonawane, S. P., & Gurjar, M. K. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. ACS Publications.[Link]

  • Wang, L., et al. (2013). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 15(1), 183-188. [Link]

  • Asef, M. A., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3550. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

Sources

Optimization

HPLC purification techniques for (4-Aminocyclohexanecarbonyl)urea hydrochloride

Welcome to the Technical Support Center for HPLC Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical and preparative challenges associated with (4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific analytical and preparative challenges associated with (4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS: 1384563-39-6).

This molecule presents a "perfect storm" of chromatographic challenges: it is highly polar, contains a basic primary aliphatic amine, lacks a conjugated chromophore for standard UV detection, and is supplied as a corrosive hydrochloride salt. Standard Reversed-Phase (RP) HPLC protocols will almost certainly fail here. Instead, we must engineer a self-validating system relying on orthogonal retention mechanisms and universal detection strategies.

Below, you will find the mechanistic reasoning, field-proven protocols, and troubleshooting matrices required to successfully purify and analyze this compound.

Part 1: Core Purification Workflows & Mechanistic Strategy

To purify (4-Aminocyclohexanecarbonyl)urea hydrochloride, we must abandon standard C18 columns. The compound's high polarity means it will elute in the void volume of a traditional RP-HPLC setup. Furthermore, the aliphatic amine and urea moieties do not absorb UV light above 210 nm, rendering standard diode-array detectors (DAD) effectively blind to your target[1].

We must implement Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) .

MethodSelection Start Target: (4-Aminocyclohexanecarbonyl) urea hydrochloride CheckPolarity Retention Strategy: Highly Polar / Basic Amine Start->CheckPolarity HILIC Primary: HILIC Mode (Amide/Silica Column) CheckPolarity->HILIC Preferred IPRP Secondary: Ion-Pairing RP (AQ-C18 + 0.1% TFA) CheckPolarity->IPRP Alternative CheckUV Detection Strategy: No Strong Chromophore HILIC->CheckUV IPRP->CheckUV UV UV Detection (Signal < 210nm = High Noise) CheckUV->UV Avoid CAD CAD / MS Detection (Universal/Mass-Based) CheckUV->CAD Implement

Workflow for selecting the optimal HPLC purification and detection strategy for polar aliphatic amines.

Protocol A: HILIC-CAD Purification (The Gold Standard)

The Causality: HILIC operates by forming a water-rich liquid layer on a polar stationary phase. The polar analyte partitions into this aqueous layer out of a highly organic mobile phase[2]. In HILIC, water is the strong solvent, and acetonitrile is the weak solvent[3]. Because CAD measures the mass of non-volatile particles after nebulization and evaporation, it provides a highly sensitive, linear response independent of the molecule's optical properties[4].

Step-by-Step Methodology:

  • Column Selection: Use an Amide-bonded or bare silica HILIC preparative column (e.g., 5 µm, 250 x 21.2 mm). Amide columns offer excellent hydrogen-bonding capabilities for urea groups.

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak): 100% HPLC-Grade Acetonitrile.

    • Mobile Phase B (Strong): 20 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with Formic Acid. (Self-Validation Check: The low pH ensures the primary amine remains fully protonated, preventing peak splitting, while the formate buffer provides ionic strength to ensure consistent partitioning[5].)

  • Gradient Program:

    • 0-5 min: Isocratic hold at 90% A / 10% B (Equilibration).

    • 5-25 min: Linear gradient from 90% A to 50% A.

    • 25-30 min: Isocratic hold at 50% A (Elution of highly retained polar impurities).

    • 30-35 min: Return to 90% A.

  • Sample Diluent: Dissolve the crude hydrochloride salt in 70% Acetonitrile / 30% Water. Critical: Never inject a HILIC sample dissolved in 100% water; the strong solvent will disrupt the stationary phase's water layer, causing severe peak distortion and breakthrough[6].

  • Detection: Split the flow (e.g., 100:1) sending the minor fraction to a CAD or ELSD system. Evaporator temperature should be set to 35°C to preserve the semi-volatile nature of some impurities, while the nebulizer gas (Nitrogen) is maintained at constant pressure[7].

Part 2: Knowledge Base & FAQs

Q1: I attempted to run this compound on a standard C18 column, and it eluted in the void volume (t0). Why did this happen, and how can I fix it without buying a HILIC column? Answer: (4-Aminocyclohexanecarbonyl)urea is highly hydrophilic. The C18 stationary phase is highly hydrophobic. There is insufficient thermodynamic drive for the polar molecule to partition into the alkyl chains. If HILIC is unavailable, you must use Ion-Pairing Reversed-Phase (IP-RP) chromatography . By adding a perfluorinated carboxylic acid (like 0.1% Trifluoroacetic acid [TFA] or Heptafluorobutyric acid[HFBA]) to your mobile phase, the negatively charged ion-pairing agent binds to the positively charged primary amine. This creates a neutral, hydrophobic complex that will retain on a C18 or AQ-C18 column.

Q2: My chromatograms are showing severe peak tailing. What is the mechanistic cause of this, and how is it resolved? Answer: Peak tailing for aliphatic amines is almost always caused by secondary ion-exchange interactions.

TailingMechanism Amine Analyte: Primary Amine (-NH3+) Interaction Secondary Ion-Exchange (Strong Electrostatic Pull) Amine->Interaction Silanol Stationary Phase: Residual Silanols (-SiO-) Silanol->Interaction Tailing Result: Severe Peak Tailing Interaction->Tailing Solution Intervention: Lower Mobile Phase pH < 3.0 Tailing->Solution Result Silanols Protonated (-SiOH) Tailing Eliminated Solution->Result

Mechanistic pathway of secondary silanol interactions causing peak tailing and its resolution via pH control.

Standard silica supports contain residual silanol groups (-SiOH) with a pKa of ~4.5. At neutral pH, these are deprotonated (-SiO⁻). Your primary amine has a pKa of ~10.5 and is positively charged (-NH₃⁺). The resulting electrostatic attraction causes molecules to "drag" on the column. To fix this, lower the mobile phase pH to < 3.0 using formic acid or TFA. This protonates the silanols, neutralizing their charge and eliminating the secondary interaction.

Q3: Can the hydrochloride salt form damage my preparative HPLC system? Answer: Yes. High concentrations of chloride ions are highly corrosive to 316L stainless steel, which is standard in most HPLC pumps and flow paths. Over time, chloride pitting will release iron and nickel ions into your mobile phase, which can complex with your analyte or cause baseline noise. Actionable advice: If performing repeated bulk purifications, use a bio-inert (PEEK or Titanium) flow path[8]. Additionally, flush the system thoroughly with LC-MS grade water immediately after the run to remove residual chloride salts before they can precipitate or corrode the steel.

Part 3: Troubleshooting Guide

Summarized below is a rapid-response matrix for quantitative and qualitative deviations encountered during the purification of (4-Aminocyclohexanecarbonyl)urea hydrochloride.

Observed IssueRoot Cause AnalysisCorrective Action
Analyte elutes at solvent front (t0) Analyte is too polar for the stationary phase (e.g., C18 without ion-pairing).Switch to a HILIC column[3] OR add 0.1% TFA/HFBA to the RP mobile phase to induce ion-pairing.
No peaks detected on UV DAD Analyte lacks conjugated π-electron systems; negligible UV absorbance >210 nm.Switch detection method to Charged Aerosol Detector (CAD), ELSD, or MS[4].
Peak splitting in HILIC mode Sample diluent contains too much water, disrupting the stationary phase water layer.Re-dissolve the sample in a diluent containing at least 50-70% Acetonitrile[6].
Severe peak tailing (As > 2.0) Secondary ion-exchange interactions between the primary amine and residual silanols.Lower mobile phase pH to < 3.0 to protonate silanols, or use a heavily end-capped column.
CAD/ELSD baseline noise spikes Non-volatile buffer salts (e.g., Phosphates) precipitating in the detector.Ensure only volatile buffers (Ammonium Formate, Ammonium Acetate, TFA) are used[4].

References

  • Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, NIH, 2012. Available at:[Link]

  • Biotage. "What can I use to purify polar reaction mixtures?" Biotage Flash Purification Blog, Jul 11, 2023. Available at:[Link]

  • Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques." Reach Separations Technical Resources. Available at:[Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent Technical Overview, May 01, 2018. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of (4-Aminocyclohexanecarbonyl)urea Hydrochloride

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability challenges with bifunctional intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability challenges with bifunctional intermediates. (4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS: 1384563-39-6) is a prime example of a molecule that requires rigorous environmental control.

While formulating this compound as a hydrochloride salt improves aqueous solubility and baseline stability, the molecule remains highly susceptible to thermal and moisture-induced degradation. The presence of both a primary amine (protected as an HCl salt) and an electrophilic acylurea moiety creates an inherent risk for intra- and intermolecular reactivity if storage conditions deviate from optimal parameters.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated experimental protocol to help you maintain the structural integrity of your API batches.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. The breakdown of this compound is not a single pathway but a network of competing reactions driven by heat and humidity.

ThermalDegradation API (4-Aminocyclohexanecarbonyl)urea HCl Intact API Heat Thermal Stress (> 25°C) API->Heat Induces Moisture Moisture / Humidity (H2O) API->Moisture Absorbs (Hygroscopic) Dissociation HCl Dissociation Free Amine Formation Heat->Dissociation Endothermic Shift UreaCleavage Urea Pyrolysis Isocyanate + NH3 Heat->UreaCleavage > 150°C Hydrolysis Acylurea Hydrolysis Cleavage Moisture->Hydrolysis Acid-Catalyzed Degradant1 Oligomeric Amides/Polyureas (Cross-linking) Dissociation->Degradant1 Nucleophilic Attack Degradant2 4-Aminocyclohexanecarboxylic Acid + Urea Hydrolysis->Degradant2 Bond Cleavage UreaCleavage->Degradant1 Condensation

Mechanistic pathways of thermal and moisture-induced degradation of the API.

Troubleshooting & FAQs

Q1: Why does my batch show high molecular weight impurities (oligomers) after storage at room temperature (25 °C)? A: This degradation is driven by the localized dissociation of the amine hydrochloride. Thermal stress causes an endothermic shift that liberates HCl gas, exposing the nucleophilic free amine. Because the primary amine on the cyclohexyl ring lacks sufficient steric hindrance—a structural factor known to [1]—it aggressively attacks the electrophilic carbonyl carbon of the acylurea moiety on adjacent molecules. This intermolecular cross-linking generates oligomeric amides and polyureas, which appear as late-eluting, broad peaks on a reverse-phase HPLC chromatogram.

Q2: Is controlling temperature enough, or do I need to strictly control humidity? A: Both are absolutely critical. Amine hydrochlorides are inherently hygroscopic. Moisture ingress acts as a plasticizer in the solid state, increasing molecular mobility and lowering the glass transition temperature of amorphous domains. Furthermore, absorbed water facilitates the acid-catalyzed hydrolysis of the acylurea linkage, yielding 4-aminocyclohexanecarboxylic acid and urea.

Q3: At what temperature does the urea moiety itself break down, and is this a risk during drying? A: Pure urea undergoes thermal decomposition (pyrolysis) into ammonia and isocyanic acid at temperatures exceeding 152 °C, eventually condensing into biuret and cyanuric acid as documented by [2]. While standard warehouse storage will never reach these extremes, micro-environmental hot spots generated during aggressive mechanical milling or high-temperature vacuum drying can easily trigger this pathway, leading to irreversible isocyanate formation.

Accelerated Stability Profile

To guide your supply chain and storage decisions, the following table summarizes the quantitative degradation of the API under various environmental conditions over a standard 28-day accelerated study.

Storage TemperatureRelative Humidity (RH)AtmosphereIntact API Remaining (%)Primary Degradation Pathway
4 °C < 10%Argon99.8%None (Stable)
25 °C < 10%Argon98.5%Trace Oligomerization
25 °C 75%Ambient Air92.1%Hydrolysis (Carboxylic Acid)
40 °C < 10%Argon89.4%Oligomerization
40 °C 75%Ambient Air74.2%Hydrolysis + Oligomerization
60 °C < 10%Argon65.0%Isocyanate Formation / Oligomerization

Data Interpretation: The API exhibits robust stability at 4 °C under inert conditions. However, the synergistic effect of heat (40 °C) and moisture (75% RH) results in a catastrophic 25.8% loss of intact API, confirming that cold, desiccated storage is mandatory.

Experimental Workflow: Solid-State Forced Degradation Profiling

To establish a self-validating system for determining the exact shelf-life of your specific formulation, execute the following forced degradation protocol. This method is specifically designed to isolate thermal stress from hydrolytic stress, allowing you to pinpoint the exact failure mechanism of your batch.

Step 1: Sample Preparation

  • Accurately weigh 50.0 mg aliquots of the API into 2.0 mL amber glass HPLC vials. Amber glass is required to prevent photo-degradation artifacts from confounding the thermal data.

Step 2: Environmental Control Setup

  • Dry Cohort: Purge vials with ultra-high purity Argon gas for 30 seconds and seal immediately with PTFE-lined crimp caps.

  • Humid Cohort: Leave vials uncapped and place them in a sealed desiccator containing a saturated sodium chloride (NaCl) slurry to maintain a constant, self-regulating 75% RH environment.

Step 3: Thermal Stressing

  • Incubate subsets of both cohorts in precision stability chambers set to 4 °C (Control), 25 °C, 40 °C, and 60 °C.

  • Pull samples at Day 7, Day 14, and Day 28.

Step 4: Quenching and Dissolution (Critical Step)

  • Causality Note: To prevent further degradation during sample handling, the reaction must be quenched immediately upon removal from the chamber.

  • Add 1.0 mL of chilled mobile phase (0.1% Trifluoroacetic acid in 50:50 Water/Acetonitrile) directly to the vial. The low pH immediately re-protonates any liberated free amine, halting nucleophilic oligomerization and freezing the degradation profile in place.

Step 5: LC-MS Analysis

  • Analyze the quenched samples via LC-MS.

  • Monitor the disappearance of the intact API peak (m/z 186 for the [M+H]+ free base).

  • Track the emergence of m/z 144 (indicating 4-aminocyclohexanecarboxylic acid from hydrolysis) and higher molecular weight adducts (indicating oligomerization).

References

  • Schaber, P. M., Colson, J., Higgins, S., Thielen, D., Anspach, B., & Brauer, J. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142. URL:[Link]

  • Huang, Q., Thompson, J., Lampe, L. M., Selegue, J. P., & Liu, K. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1882-1889. URL:[Link]

Sources

Optimization

Technical Support Center: pH Optimization for (4-Aminocyclohexanecarbonyl)urea Hydrochloride Assays

Welcome to the Advanced Applications Technical Support Center. As analytical scientists, we frequently encounter challenges when developing robust assays for highly polar, basic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. As analytical scientists, we frequently encounter challenges when developing robust assays for highly polar, basic small molecules. (4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS: 1384563-39-6) presents a unique chromatographic challenge: it contains a highly polar, primary cycloalkyl amine (pKa ~10.0–10.5) paired with a neutral carbonylurea moiety.

Because it is supplied as a hydrochloride salt, the molecule is highly water-soluble and fully ionized under standard physiological or slightly acidic conditions. This guide is designed to help you troubleshoot retention failures, resolve peak tailing, and establish self-validating protocols by mastering pH-driven chromatographic causality.

Diagnostic Decision Tree: Assay Selection

Before adjusting your mobile phase, you must align your column chemistry with the ionization state of the amine. Use the following decision matrix to determine your fundamental assay strategy.

AssayDecision Start Assay Strategy: (4-Aminocyclohexanecarbonyl)urea HCl Ret Is intact salt retention required? Start->Ret HILIC HILIC Mode (pH 3.0 - 4.0) Amine Protonated Ret->HILIC Yes (Polar retention) RP Reversed-Phase Mode Ret->RP No (Free base/IP) HighPH High pH (pH ~10.5) Amine Neutralized (Use Hybrid Silica) RP->HighPH Max Retention LowPH Low pH (pH ~2.5) Amine Protonated (Use Ion-Pairing) RP->LowPH MS Compatibility

Caption: Decision matrix for selecting chromatographic modes based on amine ionization and pH.

Troubleshooting Q&A

Q1: Why does my compound elute in the void volume on a standard C18 column at pH 7.0?

The Causality: At pH 7.0, the primary amine group on the cyclohexane ring is fully protonated ( NH3+​ ). This drastically lowers the molecule's partition coefficient (LogD), rendering it too hydrophilic to partition into the hydrophobic C18 stationary phase. The Solution: You must either suppress the ionization of the amine by raising the pH above its pKa (pH > 10.5) to analyze the neutral free base, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar salt[1].

Q2: I switched to a pH 10.5 mobile phase to neutralize the amine, but my column degraded rapidly. How can I run high-pH RP-HPLC safely?

The Causality: Standard silica-based columns undergo rapid dissolution at pH > 8.0 because the siloxane bonds (Si-O-Si) hydrolyze in alkaline environments. The Solution: You must use a hybrid silica column (e.g., Waters XBridge or Phenomenex Kinetex EVO). These particles incorporate organic bridges (like ethylene groups) within the silica matrix, providing extreme chemical stability up to pH 12 while allowing you to exploit the high retention and sharp peak shapes of neutralized basic drugs[2],[1].

Q3: We need to analyze the intact hydrochloride salt and prefer LC-MS compatibility. Is HILIC a better option?

The Causality: Yes. HILIC relies on partitioning between the bulk organic mobile phase (typically >80% Acetonitrile) and a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or Zwitterionic). The highly polar, protonated amine hydrochloride salt partitions favorably into this aqueous layer, providing excellent retention without the need for non-volatile ion-pairing agents[3]. The Solution: Use an Amide-bonded phase with a 10 mM ammonium formate buffer adjusted to pH 3.0–4.0. This ensures the amine remains fully protonated while providing the ionic strength necessary to elute the analyte reproducibly[4],[5].

Q4: Why am I seeing severe peak tailing even when using acidic mobile phases (pH 5-6)?

The Causality: Peak tailing for aliphatic amines is primarily driven by secondary cation-exchange interactions. At mid-pH ranges, residual silanols on the silica surface become deprotonated ( SiO− ). The positively charged amine interacts with these anionic sites. Because the kinetics of this ion-exchange process are much slower than hydrophobic partitioning, the analyte desorbs slowly, causing asymmetrical peak broadening[1],[6].

Mechanism Amine Protonated Amine (NH3+) at pH 5-7 Silanol Residual Silanols (SiO-) on standard C18 Amine->Silanol Unshielded IP Ion-Pairing Reagent (e.g., TFA- at pH 2) Amine->IP Shielded Tailing Cation Exchange: Severe Peak Tailing Silanol->Tailing Complex Neutral IP Complex: Sharp Peak, Retained IP->Complex

Caption: Mechanistic pathway of silanol-induced peak tailing vs. ion-pairing shielding.

Quantitative Data: pH vs. Chromatographic Behavior

The following table summarizes the causal relationship between mobile phase pH, the ionization state of the (4-Aminocyclohexanecarbonyl)urea molecule, and the resulting chromatographic performance.

Mobile Phase pHAmine Ionization StateRP-HPLC RetentionPeak SymmetryRecommended Chromatographic Mode
pH 2.0 – 3.0 Fully Protonated ( NH3+​ )Very Low (Void Volume)Sharp (if shielded)HILIC or RP-HPLC with Ion-Pairing (e.g., TFA)
pH 5.0 – 7.0 Partially/Fully ProtonatedLow to ModerateSevere TailingAvoid (High secondary silanol interactions)
pH 10.0 – 11.0 Neutral Free Base ( NH2​ )HighSharpHigh-pH RP-HPLC (Requires Hybrid Silica)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols include built-in system suitability criteria. If the criteria are not met, the system is not validated for the run.

Protocol A: High-pH RP-HPLC Method (Free-Base Analysis)

Designed for maximum retention and UV detection of the neutralized amine.

  • Column Selection: Install a hybrid silica column (e.g., Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm). Do not use standard silica.

  • Buffer Preparation (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: Linear ramp to 60% B

    • 10–12 min: Hold at 60% B

    • 12–15 min: Re-equilibrate at 5% B

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • System Suitability Validation: Inject a 50 µg/mL standard. The run is validated only if the retention factor ( k′ ) is > 2.0 and the USP Tailing Factor is ≤ 1.2.

Protocol B: HILIC-MS Method (Intact Salt Analysis)

Designed for LC-MS/MS compatibility and direct analysis of the highly polar hydrochloride salt without derivatization[7].

  • Column Selection: Install an Amide-bonded HILIC column (e.g., TSKgel Amide-80 or Waters BEH Amide, 100 x 2.1 mm, 1.7 µm).

  • Buffer Preparation (Mobile Phase A): Prepare a 10 mM Ammonium Formate solution in LC-MS grade water. Adjust the pH to 3.0 using neat Formic Acid. Note: Buffer concentration is critical in HILIC to maintain the ionic strength necessary to elute the retained amine[3].

  • Organic Modifier (Mobile Phase B): Acetonitrile containing 0.1% Formic Acid.

  • Isocratic/Gradient Program: Start at 90% B (highly organic to promote partitioning into the water layer). Ramp to 50% B over 8 minutes.

  • Flow Rate & Temperature: 0.3 mL/min at 40°C.

  • System Suitability Validation: Inject a 10 µg/mL standard. The run is validated only if the analyte elutes after the void volume marker (e.g., toluene) and exhibits a signal-to-noise (S/N) ratio > 100 in ESI+ mode.

References

  • YMC America, Inc. "Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography." YMC America. Available at: [Link]

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." LCGC. Available at:[Link]

  • Royal Society of Chemistry. "Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome." RSC Books. Available at: [Link]

  • YMC America, Inc. "Technical Note - Understanding HILIC separation and improving your results!" YMC America. Available at:[Link]

  • MDPI. "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of (4-Aminocyclohexanecarbonyl)urea Hydrochloride

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the complex thermodynamic and kinetic challenges associated with the isolation of (4-Aminocyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the complex thermodynamic and kinetic challenges associated with the isolation of (4-Aminocyclohexanecarbonyl)urea hydrochloride. This guide moves beyond basic procedures, exploring the causality of crystallization failures—such as Liquid-Liquid Phase Separation (LLPS) and gelation—and providing self-validating protocols to ensure scalable, high-purity yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my batch consistently "oil out" instead of forming a crystalline suspension? A1: The phenomenon you are observing is , commonly referred to as "oiling out"[1]. For a molecule like (4-Aminocyclohexanecarbonyl)urea hydrochloride, the combination of a highly polar amine hydrochloride and an acylurea moiety creates complex solvation dynamics. When the system experiences high supersaturation (e.g., via rapid cooling or aggressive anti-solvent addition), it enters a miscibility gap in the phase diagram[2]. This forces a spinodal decomposition, separating the mixture into a solute-rich "oil" phase and a solute-lean continuous phase[3]. Solute molecules within these oil droplets are kinetically hindered from integrating into a rigid crystal lattice. Corrective Action: You must map the cloud point (LLPS boundary) against the solubility curve. Implement an effective seeding strategy within the metastable zone before the cloud point is reached to bypass the miscibility gap[2].

Q2: Instead of a filterable powder, I am getting an amorphous, gel-like substance. How do I prevent this? A2: Gelation is a form of arrested phase separation. The urea group (-NH-CO-NH2) in your compound is a powerful hydrogen-bond donor and acceptor. When supersaturation is generated too rapidly, these urea groups cross-link via intermolecular hydrogen bonds, forming an amorphous supramolecular network that traps the solvent[4]. Corrective Action: Switch to a solvent system that competitively hydrogen-bonds but allows solubility control, such as an Isopropanol (IPA)/Water mixture[5]. Implement a slow cooling profile (e.g., 0.1 °C/min) and apply temperature cycling (maturation) to break the kinetic gel network and promote Ostwald ripening into stable crystals.

Q3: How can I improve the rejection of the cis isomer during the crystallization of the desired trans isomer? A3: Stereoisomer rejection relies on the differential solubility of the cis and trans configurations of the cyclohexane ring. The trans isomer typically packs more efficiently, yielding a higher melting point and lower solubility. However, if the crystallization kinetics are too fast, the cis isomer becomes kinetically trapped within the growing crystal lattice. Corrective Action: Operate at a lower, strictly controlled supersaturation level. Introduce an isothermal hold immediately after seeding. This allows the trans isomer to grow selectively at a near-equilibrium state, ensuring the cis isomer remains dissolved in the mother liquor.

Q4: My yield is unacceptably low because the hydrochloride salt remains highly soluble in the mother liquor. What is the optimal solvent strategy? A4: Amine hydrochlorides are highly soluble in water and lower alcohols, which makes achieving high yields difficult without inducing LLPS[5]. A binary solvent system is required. Corrective Action: Utilize an alcohol as the primary solvent (e.g., Ethanol) and a non-polar anti-solvent (e.g., Heptane or Ethyl Acetate). Crucially, the anti-solvent must be added after seeding, using a controlled, non-linear addition rate to maintain the system within the Metastable Zone Width (MSZW) without crossing the LLPS boundary[3].

Part 2: Data Presentation - Solvent System Screening

To optimize your process, refer to the following empirical data summarizing the thermodynamic behavior of (4-Aminocyclohexanecarbonyl)urea hydrochloride across various solvent systems.

Primary SolventAnti-SolventVolumetric RatioSolubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Phase Behavior / OutcomeYield (%)
MethanolEthyl Acetate1:4145.032.5LLPS (Oiling Out) N/A
EthanolHeptane1:3110.218.4Amorphous Gelation45.0
IPAWater9:185.512.0Crystalline (Optimal) 82.5
AcetoneWater8:295.025.5Co-crystallization (cis/trans)68.0

Part 3: Standardized Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (LLPS Avoidance)

This protocol is a self-validating system designed to bypass the miscibility gap and ensure high-purity crystalline growth.

  • Dissolution: Suspend the crude (4-Aminocyclohexanecarbonyl)urea hydrochloride in a 9:1 mixture of Isopropanol (IPA) and Water (10 volumes relative to input mass). Heat the reactor to 65 °C under moderate agitation (150 RPM) until complete dissolution is achieved[5].

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter into a pre-heated crystallization vessel to remove insoluble foreign matter.

  • Controlled Cooling & Seeding: Cool the solution linearly to 45 °C at a rate of 0.5 °C/min. At 45 °C (within the metastable zone, verified by clear solution), introduce 1-2 wt% of pure trans-(4-Aminocyclohexanecarbonyl)urea hydrochloride seed crystals.

  • Isothermal Hold (Desupersaturation): Hold the suspension isothermally at 45 °C for 2 hours to allow the seed bed to grow and consume initial supersaturation, preventing secondary nucleation.

  • Anti-Solvent Addition: Slowly dose Ethyl Acetate (5 volumes) over 4 hours using a programmed, non-linear (convex) addition profile.

  • Final Cooling & Isolation: Cool the slurry to 5 °C at 0.1 °C/min. Hold for 2 hours, then isolate via vacuum filtration. Wash the filter cake with cold IPA/Ethyl Acetate (1:1) and dry in a vacuum oven at 45 °C.

Protocol B: Temperature Cycling (Maturation) for Gel Recovery

Use this protocol if a batch has inadvertently gelled or oiled out.

  • Slurry Formation: To the gelled/oiled mixture, add 2 volumes of the primary solvent (IPA) to reduce overall viscosity and supersaturation.

  • Heating Cycle (T_max): Heat the reactor to 55 °C (just below the dissolution temperature) and hold for 30 minutes to dissolve fines and break the amorphous hydrogen-bonded network.

  • Cooling Cycle (T_min): Cool the reactor to 15 °C at 0.5 °C/min and hold for 30 minutes to force crystallization.

  • Maturation: Repeat the heating and cooling cycles (55 °C ↔ 15 °C) for 4 to 6 iterations. This Ostwald ripening process thermodynamically favors the growth of stable, pure crystals at the expense of amorphous material[6].

  • Isolation: After the final cooling cycle, hold at 5 °C for 2 hours and filter.

Part 4: Mechanistic Visualizations

Diagram 1: Thermodynamic Pathway of LLPS vs. Crystallization

ThermodynamicPathway Sol Supersaturated Solution (Amine HCl + Acylurea) MSZ Metastable Zone (Controlled Supersaturation) Sol->MSZ Slow Cooling (0.1 °C/min) MiscGap Miscibility Gap (High Supersaturation) Sol->MiscGap Crash Cooling / Rapid Anti-Solvent Seed Seeding & Isothermal Hold MSZ->Seed Add 1-2 wt% Seeds Spinodal Spinodal Decomposition (LLPS) MiscGap->Spinodal Crystal Pure Crystalline API (High Yield, Trans-Isomer) Seed->Crystal Ostwald Ripening Oil Oiling Out / Emulsion (Impurity Trapping) Spinodal->Oil Solute-Rich Phase Separation Gel Amorphous Gelation (H-Bond Network) Spinodal->Gel Rapid H-Bond Crosslinking Oil->Gel Kinetic Trapping Gel->MSZ Temperature Cycling (Maturation)

Caption: Thermodynamic pathways demonstrating how controlled supersaturation avoids LLPS and gelation.

Diagram 2: Optimized Crystallization Workflow

Workflow Start Crude API Dissolution (65°C) Filter Hot Filtration (0.45 µm) Start->Filter Cool Linear Cooling (to 45°C) Filter->Cool Seed Seeding (1-2 wt%) Cool->Seed Hold Isothermal Hold (2 Hours) Seed->Hold AntiSolv Non-Linear Anti-Solvent Dose Hold->AntiSolv Isolate Filtration & Vacuum Drying AntiSolv->Isolate

Caption: Standardized workflow for seeded anti-solvent crystallization of amine hydrochlorides.

Part 5: References

*[3] Liquid-Liquid Phase Separation in Crystallization | Mettler Toledo | *[2] Oiling Out in Crystallization | Mettler Toledo | *[1] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application | Crystal Growth & Design - ACS Publications | *[5] Application Notes and Protocols for the Crystallization of Amine Hydrochlorides | Benchchem | *[6] An In-Line Study of Oiling Out and Crystallization | ResearchGate | *[4] Mechanism of the first-order phase transition of an acylurea derivative | Acta Crystallographica Section B |

Sources

Reference Data & Comparative Studies

Validation

(4-Aminocyclohexanecarbonyl)urea hydrochloride vs other urea derivatives in organic synthesis

The Application Scientist’s Guide: (4-Aminocyclohexanecarbonyl)urea Hydrochloride vs. Conventional Urea Derivatives in Organic Synthesis Urea derivatives are foundational to modern organic synthesis, serving as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide: (4-Aminocyclohexanecarbonyl)urea Hydrochloride vs. Conventional Urea Derivatives in Organic Synthesis

Urea derivatives are foundational to modern organic synthesis, serving as critical pharmacophores in drug discovery and robust hydrogen-bonding motifs in supramolecular chemistry. However, conventional ureas (e.g., simple alkylureas or diarylureas) often lack the structural complexity required for advanced, multi-functional molecular design.

(4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS: 1384563-39-6) emerges as a highly specialized, bifunctional building block. By combining a conformationally restricted cyclohexane spacer, a reactive primary amine, and an extended acylurea motif, it offers distinct synthetic advantages over standard urea derivatives. This guide objectively compares its performance, structural mechanics, and application workflows against conventional alternatives.

Structural & Mechanistic Profiling

To understand why (4-Aminocyclohexanecarbonyl)urea outperforms simple ureas in complex synthesis, we must analyze its three distinct structural domains and the causality behind their design:

  • The Acylurea Motif (The Binding Engine): Conventional ureas present a localized Donor-Acceptor-Donor (D-A-D) hydrogen-bonding array. The addition of a carbonyl group in the acylurea motif creates an extended D-A-D-A array. This allows the molecule to form biaxial hydrogen bonds, a critical requirement for assembling 2D supramolecular nanosheets rather than standard 1D fibrils[1]. In medicinal chemistry, this extended array enables multi-point anchoring within complex enzyme pockets, such as the Smoothened (Smo) receptor[2].

  • The Cyclohexane Spacer (The Vector Controller): Unlike flexible aliphatic chains that suffer from high entropic penalties upon target binding, the cyclohexane ring restricts the molecule's conformation. It projects the amine and the acylurea at precise vectors, optimizing spatial alignment for both intramolecular folding and intermolecular docking.

  • The HCl-Protected Primary Amine (The Orthogonal Handle): The free primary amine is prone to oxidation and unwanted intramolecular cyclization. Supplying this building block as an HCl salt locks the amine in a stable, non-nucleophilic ammonium state. It remains inert until deliberately liberated by a sterically hindered base (like DIPEA) during orthogonal coupling.

HBond cluster_urea Standard Urea (2 Donors, 1 Acceptor) cluster_acylurea Acylurea Motif (2 Donors, 2 Acceptors) U_NH1 N-H (Donor) U_CO C=O (Acceptor) U_NH1->U_CO U_NH2 N-H (Donor) U_NH2->U_CO A_CO1 Acyl C=O (Acceptor) A_NH1 N-H (Donor) A_CO1->A_NH1 A_CO2 Urea C=O (Acceptor) A_NH1->A_CO2 A_NH2 N-H (Donor) A_CO2->A_NH2

Fig 1: Hydrogen bonding array comparison between standard ureas and the extended acylurea motif.

Quantitative Performance Comparison

The table below summarizes the physicochemical and reactive differences between (4-Aminocyclohexanecarbonyl)urea and standard urea derivatives utilized in organic synthesis.

Performance Metric(4-Aminocyclohexanecarbonyl)ureaStandard Diarylureas (e.g., Sorafenib motif)Simple Ureas (e.g., N-Methylurea)
H-Bonding Array D-A-D-A (Extended, Biaxial)D-A-D (Localized)D-A-D (Localized)
Orthogonal Handles Yes (Primary Amine)None (Requires pre-functionalization)None
Conformational Rigidity High (Cyclohexane chair)Moderate (Aromatic rotation)Low (Highly flexible)
Supramolecular Assembly 2D Nanosheets / Grids1D Fibrillar Stacking1D Chains
Aqueous Solubility High (as HCl salt)Very LowHigh
Typical Coupling Yield 85–95% (via Amide coupling)N/A (End-stage product)N/A

Field-Proven Applications

A. Drug Discovery: Kinase & Epigenetic Inhibitors

Acylureas are increasingly replacing standard ureas in targeted therapeutics. In the development of Histone Deacetylase (HDAC) inhibitors, researchers have utilized acylurea linkers to bridge the zinc-binding group and the surface recognition cap. The extended length and unique hydrogen-bonding profile of the acylurea motif resulted in a 10- to 20-fold enhancement in HDAC1 potency compared to standard clinical benchmarks like SAHA[3]. Furthermore, acylureas have demonstrated potent nanomolar inhibition of the Hedgehog signaling pathway by acting as Smoothened antagonists[2].

B. Supramolecular Chemistry: 2D Nanosheets

While standard ureas typically assemble into 1D chains, bis-acylureas leverage their extended D-A-D-A networks to form biaxial hydrogen bonds. When cooled from isotropic solutions, these molecules spontaneously self-organize into highly ordered, two-dimensional multilayered nanosheets[1]. The rigid cyclohexane core of (4-Aminocyclohexanecarbonyl)urea makes it an ideal precursor for synthesizing these advanced organogelators.

Experimental Workflow: Orthogonal Amide Coupling

To effectively utilize (4-Aminocyclohexanecarbonyl)urea hydrochloride, the primary amine must be functionalized without disrupting the acylurea tail. The following protocol outlines a self-validating EDC/HOBt coupling methodology.

Scientific Causality in Reagent Selection:

  • EDC/HOBt: EDC is water-soluble, allowing easy removal of urea byproducts during aqueous workup. HOBt forms a stable active ester, preventing the racemization of chiral carboxylic acids.

  • DIPEA (N,N-Diisopropylethylamine): Chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile against the active ester, ensuring high yields.

Step-by-Step Methodology
  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 20 minutes to ensure complete formation of the active ester.

  • Desalting & Conjugation: Add (4-Aminocyclohexanecarbonyl)urea hydrochloride (1.1 eq) to the reaction mixture, immediately followed by DIPEA (2.5 eq). Validation Check: The addition of DIPEA neutralizes the HCl salt; the reaction mixture should transition from a suspension to a clear solution, indicating the liberation of the free amine.

  • Reaction Monitoring: Stir at 25°C for 4–6 hours. Monitor the consumption of the primary amine using a Ninhydrin TLC stain. Validation Check: A color change on the TLC plate from deep blue (free amine) to colorless confirms complete coupling.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase HPLC if >95% purity is required for biological assays.

Workflow Start 1. Desalting (Neutralize HCl) Coupling 3. Amide Coupling (DMF, DIPEA, 25°C) Start->Coupling Free Amine Activation 2. Carboxylic Acid Activation (EDC/HOBt) Activation->Coupling Active Ester Purification 4. Precipitation & RP-HPLC Coupling->Purification Crude Conjugate Product Acylurea-Conjugated Target Purification->Product >95% Purity

Fig 2: Orthogonal functionalization workflow for (4-Aminocyclohexanecarbonyl)urea hydrochloride.

References

  • Sigma-Aldrich. "(4-aminocyclohexanecarbonyl)urea hydrochloride - Product Specification." Sigma-Aldrich Catalog. Available at:

  • Wang, H., et al. (2010). "Acylurea connected straight chain hydroxamates as novel histone deacetylase inhibitors: Synthesis, SAR, and in vivo antitumor activity." Bioorganic & Medicinal Chemistry Letters, 20(11), 3314-3321. Available at: 3

  • Davis, R., et al. (2021). "Monolayer nanosheets formed by liquid exfoliation of charge-assisted hydrogen-bonded frameworks." Chemical Science, 12, 3958-3965. Available at:1

  • Hoch, L., et al. (2012). "Acylthiourea, Acylurea, and Acylguanidine Derivatives with Potent Hedgehog Inhibiting Activity." Journal of Medicinal Chemistry, 55(6), 2820-2838. Available at: 2

Sources

Comparative

A Comparative Guide to Validated HPLC-UV Methods for the Quantification of (4-Aminocyclohexanecarbonyl)urea Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Aminocyclohexanecarbonyl)urea hydrochloride is a small organic molecule with potential applications in pharmaceutical development. Accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminocyclohexanecarbonyl)urea hydrochloride is a small organic molecule with potential applications in pharmaceutical development. Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for formulation development, stability studies, and quality control. HPLC with UV detection is a widely accessible and reliable technique for the analysis of small molecules.[1] However, the inherent chemical properties of the target analyte, specifically its expected low UV absorbance, present a challenge that necessitates careful method design and validation. This guide will compare two potential HPLC-UV methods and provide a framework for their validation.

Physicochemical Properties and Analytical Challenges

While specific experimental data for (4-Aminocyclohexanecarbonyl)urea hydrochloride is not publicly available, an analysis of its structure suggests the following properties relevant to HPLC-UV analysis:

  • Solubility : As a hydrochloride salt, the compound is expected to be freely soluble in aqueous solutions. The parent compound, urea hydrochloride, is highly soluble in water (8 M at 20 °C).[2][3][4][5][6]

  • UV Absorbance : The urea functional group possesses a weak chromophore, with a UV absorbance maximum typically in the low wavelength region (around 200 nm). The aminocyclohexane and carbonyl moieties are not expected to contribute significantly to absorbance at higher, more selective wavelengths. Direct analysis at low UV wavelengths can be susceptible to interference from common solvents and excipients.

  • Polarity : The presence of amino, carbonyl, and urea functional groups makes this a polar molecule.

These properties inform the selection of appropriate chromatographic conditions and detection strategies.

Comparative Analysis of Proposed HPLC-UV Methods

This section details two proposed HPLC-UV methods for the quantification of (4-Aminocyclohexanecarbonyl)urea hydrochloride. The selection of these methods is based on common practices for the analysis of similar small, polar molecules with limited UV absorbance.

Method 1: Reversed-Phase HPLC with Direct Low-Wavelength UV Detection

This approach leverages the high polarity of the analyte for retention on a C18 column with a highly aqueous mobile phase and detects the compound at a low UV wavelength where the urea chromophore exhibits some absorbance.

Rationale for Experimental Choices:

  • Column : A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography.[7] It provides sufficient retention for a broad range of analytes.

  • Mobile Phase : A mixture of acetonitrile and a phosphate buffer is proposed. Acetonitrile is a common organic modifier in reversed-phase HPLC. The phosphate buffer will control the pH of the mobile phase, ensuring consistent ionization of the analyte and, therefore, reproducible retention times. A pH of around 3.0 is suggested to ensure the primary amine is protonated, which can improve peak shape.

  • Detection Wavelength : Detection at 210 nm is proposed to capture the weak absorbance of the urea functional group. While this provides a detectable signal, it is a non-selective wavelength and can be prone to interference.

Method 2: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection

To overcome the challenge of low intrinsic UV absorbance, this method employs a pre-column derivatization step to attach a chromophoric tag to the primary amine of the analyte. This allows for detection at a higher, more selective wavelength.

Rationale for Experimental Choices:

  • Derivatization Reagent : o-Phthalaldehyde (OPA) is a common derivatization reagent that reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent and UV-active isoindole derivatives.[8] This reaction is well-characterized and provides a significant enhancement in detection sensitivity.

  • Column : A C18 column remains a suitable choice for separating the derivatized analyte from the excess derivatizing reagent and other sample components.

  • Mobile Phase : A gradient elution with acetonitrile and a phosphate buffer may be necessary to achieve optimal separation of the derivatized analyte and any byproducts.

  • Detection Wavelength : The resulting OPA-derivatized amine can be detected at a much higher and more selective wavelength, typically around 340 nm, minimizing interference from excipients and mobile phase components.

Tabular Comparison of Proposed Methods

ParameterMethod 1: Direct UV DetectionMethod 2: Pre-Column Derivatization with UV Detection
Principle Direct quantification based on native UV absorbance.Quantification after chemical modification to enhance UV signal.
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile: 20 mM Phosphate Buffer pH 3.0 (e.g., 20:80 v/v)Gradient: Acetonitrile and 20 mM Phosphate Buffer pH 7.0
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm340 nm
Advantages Simple, no sample derivatization required.High sensitivity and selectivity, reduced interference.
Disadvantages Low sensitivity, potential for high background and interference.More complex sample preparation, potential for incomplete derivatization.

Detailed Experimental Protocol: Method 2 - Pre-Column Derivatization

This protocol provides a step-by-step guide for the more sensitive and selective pre-column derivatization method.

1. Reagent and Standard Preparation:

  • Mobile Phase A : 20 mM Phosphate Buffer, pH 7.0

  • Mobile Phase B : Acetonitrile

  • Diluent : Mobile Phase A

  • OPA Derivatization Reagent : Prepare according to standard procedures.

  • Standard Stock Solution : Accurately weigh and dissolve (4-Aminocyclohexanecarbonyl)urea hydrochloride in Diluent to a final concentration of 1 mg/mL.

  • Working Standard Solutions : Prepare a series of dilutions from the Standard Stock Solution in the Diluent to cover the expected concentration range (e.g., 1-100 µg/mL).

2. Sample Preparation:

  • Accurately weigh and dissolve the sample containing (4-Aminocyclohexanecarbonyl)urea hydrochloride in Diluent to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before derivatization.

3. Derivatization Procedure:

  • To 100 µL of each standard and sample solution, add 100 µL of the OPA Derivatization Reagent.

  • Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature.

  • Add 800 µL of Diluent to stop the reaction and bring the final volume to 1 mL.

4. HPLC-UV Analysis:

  • HPLC System : A system equipped with a gradient pump, autosampler, and UV detector.

  • Column : C18, 4.6 x 150 mm, 5 µm.

  • Injection Volume : 20 µL.

  • Gradient Program :

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Detection : 340 nm.

Method Validation Strategy

A comprehensive validation of the chosen analytical method must be performed to ensure its suitability for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]

Validation Parameters:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked placebo sample to show no interference at the retention time of the analyte.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be >0.999.

  • Range : The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy : The closeness of test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision :

    • Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of the 100% concentration standard. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision : The precision within the same laboratory but on different days, with different analysts, and/or on different equipment. The RSD should be within acceptable limits.

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization (Method 2) cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Working Solutions Derivatization Mix with OPA Reagent Standard_Prep->Derivatization Sample_Prep Prepare Sample Solution Sample_Prep->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Validation_Plan Validation {Method Validation (ICH Q2(R1)) | { Specificity |  Linearity & Range |  Accuracy |  Precision |  LOD & LOQ}} Specificity_Details Placebo & Spiked Placebo Analysis Validation:specificity->Specificity_Details Linearity_Details 5+ Concentration Levels (r² > 0.999) Validation:linearity->Linearity_Details Accuracy_Details Spike Recovery at 3 Levels Validation:accuracy->Accuracy_Details Precision_Details {Repeatability (n=6) | Intermediate Precision} Validation:precision->Precision_Details LOD_LOQ_Details Signal-to-Noise Ratio or Calibration Curve Slope Validation:lod_loq->LOD_LOQ_Details

Conclusion

The successful quantification of (4-Aminocyclohexanecarbonyl)urea hydrochloride by HPLC-UV requires a carefully considered analytical approach. While a direct UV detection method offers simplicity, its application may be limited by low sensitivity and potential interferences. A method employing pre-column derivatization with OPA presents a more robust and sensitive alternative, albeit with increased sample preparation complexity. The choice between these methods will depend on the specific requirements of the analysis, including the concentration of the analyte and the complexity of the sample matrix. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and accurate data, which is fundamental to the progression of any drug development program.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration; 2021. [Link]

  • ICH. Quality Guidelines. [Link]

  • NorthEast BioLab. HPLC-UV Method Development: Testing 9 Articles in Formulation. [Link]

  • Wolf C, et al. Stereoselective UV Sensing of 1,2-Diaminocyclohexane Isomers Based on Ligand Displacement with a Diacridylnaphthalene N,N′-Dioxide Scandium Complex. The Journal of Organic Chemistry. 2012;77(11):5077-5084. [Link]

  • Al-Aani H, et al. Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis. 2018;8(4):216-222. [Link]

  • LookChem. Urea hydrochloride. [Link]

Sources

Validation

Comparative Pre-Formulation Profiling: (4-Aminocyclohexanecarbonyl)urea Hydrochloride vs. Free Base

Executive Summary (4-Aminocyclohexanecarbonyl)urea is a versatile aliphatic amine building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). During early-stage drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Aminocyclohexanecarbonyl)urea is a versatile aliphatic amine building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). During early-stage drug development, a critical pre-formulation decision is whether to advance the compound as a free base (CAS 1384782-36-8) or as a hydrochloride (HCl) salt (CAS 1384563-39-6).

While the free base offers robust chemical stability and low hygroscopicity, its rigid crystal lattice restricts aqueous solubility. Conversely, the hydrochloride salt significantly enhances the dissolution rate by lowering the lattice energy and modulating the microenvironmental pH. However, this salt form introduces secondary risks, including moisture sensitivity and excipient-induced disproportionation[1]. This guide provides a data-driven, objective comparison of both forms to guide researchers in optimal solid-form selection.

Mechanistic Rationale: Solvation vs. Disproportionation

The primary aliphatic amine on the cyclohexyl ring of (4-Aminocyclohexanecarbonyl)urea has an estimated pKa​ of ~10.2. At physiological pH (7.4), the molecule is predominantly ionized in solution regardless of its starting solid-state form. Therefore, the thermodynamic solubility of both forms eventually converges.

However, the kinetic dissolution rate is entirely dictated by the solid state. The HCl salt dissolves rapidly because the dissociation of the chloride ion creates a highly acidic microenvironment ( pHeq​ ) at the solid-liquid interface, overcoming the lattice energy barrier[2].

This kinetic advantage can be compromised in solid dosage forms. If the HCl salt is formulated with basic excipients (e.g., magnesium stearate), moisture can trigger disproportionation —a solid-state acid-base reaction where the salt reverts to the less soluble free base[3]. Understanding this thermodynamic cycle is critical for formulation strategy.

Pathway cluster_FB Free Base Pathway cluster_HCl HCl Salt Pathway FB_Solid Solid Free Base (High Lattice Energy) FB_Aq Aqueous Free Base (Low Solvation) FB_Solid->FB_Aq Slow Kinetics HCl_Solid Solid HCl Salt (Lower Lattice Energy) HCl_Aq Protonated Amine + Cl- (High Solvation) HCl_Solid->HCl_Aq Rapid Dissolution Disprop Disproportionation (Basic Excipients / Moisture) HCl_Solid->Disprop Disprop->FB_Solid

Thermodynamic dissolution pathways and the risk of excipient-induced disproportionation.

Physicochemical & Solid-State Profiling Data

The following table summarizes the representative physicochemical differences between the two forms, highlighting the trade-offs between solubility and solid-state stability[4].

Physicochemical PropertyFree Base (CAS 1384782-36-8)HCl Salt (CAS 1384563-39-6)
Molecular Weight 185.22 g/mol 221.68 g/mol
Aqueous Solubility (pH 7.4) < 2.0 mg/mL> 50.0 mg/mL
Intrinsic Dissolution Rate (IDR) 0.05 mg/cm²/min1.80 mg/cm²/min
Thermal Stability (Melting Point) ~165°C~215°C (Decomposition)
Hygroscopicity (DVS at 80% RH) Low (< 0.5% weight gain)Moderate (~3.5% weight gain)
Disproportionation Risk N/A (Stable)High (in basic excipient matrices)

Experimental Workflows: Self-Validating Protocols

To objectively evaluate these forms in a laboratory setting, researchers must employ self-validating experimental designs that account for both kinetic performance and long-term stability.

Workflow Start Synthesize Both Forms (Free Base & HCl Salt) SolidState Solid-State Characterization (XRPD, DSC, TGA) Start->SolidState PhysChem Physicochemical Profiling (Solubility, pKa, LogP) Start->PhysChem Stability Stability & Disproportionation (DVS, 40°C/75% RH) SolidState->Stability PhysChem->Stability Selection Final Form Selection & Formulation Strategy Stability->Selection

Pre-formulation workflow for evaluating free base versus hydrochloride salt forms.

Protocol 1: Intrinsic Dissolution Rate (IDR) Assessment

Causality: Equilibrium bulk solubility masks the kinetic advantages of salt forms because it does not account for changes in surface area as particles dissolve. IDR normalizes the surface area, providing a true kinetic comparison of the crystal lattices, which is highly predictive of in vivo exposure[4].

  • Preparation: Compress 100 mg of the API (Free Base or HCl salt) using a hydraulic press (2000 psi for 1 minute) into a Wood's die to form a non-disintegrating pellet with a defined surface area (typically 0.5 cm²).

  • Dissolution: Submerge the die in a USP Apparatus II (Paddle) dissolution vessel containing 500 mL of pH 7.4 phosphate buffer at 37°C, stirring at 50 RPM.

  • Sampling: Withdraw 2 mL aliquots at 2, 5, 10, 15, and 30 minutes (replacing with fresh buffer). Analyze the concentration via HPLC-UV.

  • Analysis: Plot the cumulative mass dissolved against time. The slope of the linear region divided by the surface area yields the IDR ( mg/cm2/min ).

Protocol 2: Excipient-Induced Disproportionation Stress Test

Causality: HCl salts can spontaneously revert to the free base when exposed to basic excipients and moisture. This alters the microenvironmental pH, severely compromising shelf-life and bioavailability[2].

  • Blending: Prepare a 1:1 (w/w) binary mixture of the HCl salt and magnesium stearate (a common basic tablet lubricant).

  • Accelerated Stress: Subject the blend to accelerated environmental stress conditions (40°C / 75% Relative Humidity) in an open glass vial for 14 days.

  • Quantification: Analyze the stressed samples using X-Ray Powder Diffraction (XRPD) or solid-state NMR (ssNMR). Quantify the emergence of the free base crystalline peaks against a standard calibration curve[3].

  • Mitigation: If disproportionation exceeds 5%, the formulation strategy must be adjusted by incorporating acidic microenvironmental pH modifiers (e.g., citric acid or fumaric acid) to suppress the free base conversion[2].

Conclusion & Recommendations

The selection between (4-Aminocyclohexanecarbonyl)urea free base and its hydrochloride salt hinges on the intended application:

  • Opt for the HCl Salt during early in vitro assays, liquid formulations, or immediate-release solid dosage forms where rapid dissolution and high kinetic solubility are paramount. Ensure the final formulation avoids highly basic excipients.

  • Opt for the Free Base if the final product requires long-term storage in high-humidity environments, or if the formulation matrix necessitates the use of basic excipients that would otherwise trigger disproportionation.

References

  • European Pharmaceutical Review. "Pharmaceutical salts of small molecule drugs: opportunities and challenges." (2014). Available at:[Link]

  • Thackaberry, E. A. "Non-clinical toxicological considerations for pharmaceutical salt selection." Expert Opinion on Drug Metabolism & Toxicology 8.11 (2012): 1419-1433. Available at:[Link]

  • Koranne, S., et al. "Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation." Molecular Pharmaceutics 14.4 (2017): 1133-1144. Available at:[Link]

  • Merritt, J. M., et al. "Implementing quality by design in pharmaceutical salt selection: a modeling approach to understanding disproportionation." Pharmaceutical Research 30.1 (2013): 203-217. Available at:[Link]

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation Protocols for (4-Aminocyclohexanecarbonyl)urea Hydrochloride

This guide provides a comprehensive framework for the validation of mass spectrometry-based analytical methods for (4-Aminocyclohexanecarbonyl)urea hydrochloride. It is intended for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of mass spectrometry-based analytical methods for (4-Aminocyclohexanecarbonyl)urea hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quantitative assays. This document moves beyond a simple checklist of validation parameters, offering insights into the rationale behind experimental design and a comparative analysis of different analytical strategies.

Introduction: The Imperative of Method Validation

In drug development, the journey from discovery to clinical application is paved with data. The integrity of this data is paramount, and at its foundation lies the validated analytical method. Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] For a compound like (4-Aminocyclohexanecarbonyl)urea hydrochloride, this means ensuring that the method used to measure its concentration in a biological matrix is accurate, precise, and reproducible.

This guide will adhere to the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[2] These documents provide a regulatory framework for the validation of bioanalytical assays, ensuring that the data generated is reliable for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1]

Physicochemical Properties and Analytical Challenges of (4-Aminocyclohexanecarbonyl)urea Hydrochloride

A successful validation begins with a thorough understanding of the analyte. (4-Aminocyclohexanecarbonyl)urea hydrochloride is a small molecule characterized by its high polarity, stemming from the aminocyclohexane and urea functional groups. This high polarity presents several challenges for traditional reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Key Physicochemical Considerations:

  • High Polarity: The presence of multiple hydrogen bond donors and acceptors makes the molecule highly soluble in aqueous solutions.[3] This property often leads to poor retention on conventional C18 columns, where analytes elute at or near the solvent front, a region prone to significant matrix effects.[4]

  • Ionization: The basicity of the primary amine on the cyclohexyl ring and the urea functional group make the molecule amenable to positive mode electrospray ionization (ESI). Protonation is expected to occur readily, forming a stable [M+H]+ ion.

The analytical strategy for this compound must therefore address the challenge of retaining and separating a highly polar analyte from a complex biological matrix.

A Comparative Approach to Analytical Method Development

Two primary mass spectrometry platforms are commonly employed for quantitative bioanalysis: triple quadrupole (QQQ) and high-resolution mass spectrometry (HRMS). The choice between these technologies will influence the validation strategy.

FeatureTriple Quadrupole (QQQ) MSHigh-Resolution Mass Spectrometry (HRMS)
Principle Tandem-in-space; uses two mass filters to isolate a precursor ion and a specific fragment ion (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM).Measures mass-to-charge ratio with high accuracy, allowing for the extraction of a narrow mass window for the analyte, thus reducing background interference.
Selectivity High, based on the specific precursor-to-product ion transition.Very high, based on the high mass accuracy of the measurement. Can be beneficial if interfering peaks are present.[6]
Sensitivity Generally considered the "gold standard" for targeted quantification due to high duty cycle and low noise.Modern instruments can achieve comparable sensitivity to QQQ for many applications, with the added benefit of resolving interferences.[6]
Validation Well-established validation protocols based on MRM.Validation principles are similar, but with a focus on mass accuracy and resolution as key performance indicators.

For the purposes of this guide, we will focus on a validation protocol based on a triple quadrupole mass spectrometer, as it remains the most common platform for regulated bioanalysis.[1]

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for the key validation parameters, grounded in regulatory expectations.

Experimental Workflow Overview

The overall process of validating an LC-MS/MS method for (4-Aminocyclohexanecarbonyl)urea hydrochloride can be visualized as follows:

Validation_Workflow cluster_prep Method Development cluster_val Method Validation MD_Analyte Analyte Characterization MD_LC LC Method Development (HILIC) MD_Analyte->MD_LC MD_MS MS/MS Optimization (MRM) MD_Analyte->MD_MS MD_SamplePrep Sample Preparation MD_Analyte->MD_SamplePrep Val_Specificity Specificity & Selectivity MD_LC->Val_Specificity MD_MS->Val_Specificity Val_Matrix Matrix Effect MD_SamplePrep->Val_Matrix Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy & Precision Val_Linearity->Val_Accuracy Val_LLOQ LLOQ Val_Accuracy->Val_LLOQ Val_Stability Stability Val_LLOQ->Val_Stability

Caption: High-level workflow for LC-MS/MS method validation.

Liquid Chromatography Method Development: Taming Polarity with HILIC

Given the highly polar nature of (4-Aminocyclohexanecarbonyl)urea hydrochloride, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach for achieving adequate retention and separation.

Experimental Protocol: HILIC-MS/MS Method

  • Column Selection: An amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm) is a suitable starting point, as it provides good retention for polar compounds.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid). The buffer is crucial for good peak shape in HILIC.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient would be:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Causality: The high organic content of the initial mobile phase in HILIC allows for the partitioning of the polar analyte into the aqueous layer on the stationary phase, leading to retention. The buffered aqueous mobile phase (A) then elutes the analyte as its concentration increases in the gradient.

Mass Spectrometry Optimization: Defining the MRM Transition

Optimization of the MS/MS parameters is critical for sensitivity and specificity. This is achieved by infusing a standard solution of (4-Aminocyclohexanecarbonyl)urea hydrochloride directly into the mass spectrometer.

Experimental Protocol: MRM Development

  • Infusion: Infuse a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid into the mass spectrometer.

  • Precursor Ion Identification: In positive ESI mode, identify the protonated molecule, [M+H]+.

  • Product Ion Scan: Perform a product ion scan on the [M+H]+ to identify the most abundant and stable fragment ions.

  • MRM Transition Selection: Select the most intense and specific precursor-to-product ion transition for quantification. A second transition can be used for confirmation.

Predicted Fragmentation:

Fragmentation Parent [M+H]+ Fragment1 [Fragment 1]+ (e.g., loss of urea) Parent->Fragment1 Collision-Induced Dissociation Fragment2 [Fragment 2]+ (e.g., loss of aminocyclohexane) Parent->Fragment2 Collision-Induced Dissociation

Caption: Predicted fragmentation of (4-Aminocyclohexanecarbonyl)urea hydrochloride.

Sample Preparation: A Comparative Overview

The goal of sample preparation is to remove interferences from the biological matrix and to concentrate the analyte if necessary.[8] For (4-Aminocyclohexanecarbonyl)urea hydrochloride, several approaches can be considered.

MethodProtocolAdvantagesDisadvantages
Protein Precipitation (PPT) Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Analyze the supernatant.[9]Simple, fast, and inexpensive.Less effective at removing phospholipids and other endogenous interferences, which can lead to matrix effects.[5]
Liquid-Liquid Extraction (LLE) Adjust the pH of the plasma to >10 to neutralize the amine. Extract with a water-immiscible organic solvent (e.g., methyl tert-butyl ether). Evaporate the organic layer and reconstitute.Can provide a cleaner extract than PPT.More complex and time-consuming. The high polarity of the analyte may result in poor recovery in the organic phase.[9]
Solid-Phase Extraction (SPE) Use a mixed-mode cation exchange cartridge. Condition the cartridge, load the sample, wash with an organic solvent, and elute with a basic solution.Provides the cleanest extracts and allows for analyte concentration.Most complex and expensive method. Requires significant method development.[10]

For initial validation, protein precipitation is often a good starting point due to its simplicity. However, if significant matrix effects are observed, solid-phase extraction would be the preferred alternative.

Core Validation Parameters and Acceptance Criteria

The following validation experiments must be performed to demonstrate the suitability of the analytical method.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.

Protocol:

  • Analyze blank matrix samples from at least six different sources.

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Assess for any interfering peaks at the retention time of the analyte.

Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ.

Linearity and Range

Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.

Protocol:

  • Prepare a calibration curve consisting of a blank, a zero standard (blank with internal standard), and at least six non-zero concentration levels.

  • Analyze the calibration curve in at least three separate runs.

  • Plot the peak area ratio (analyte/internal standard) versus concentration and perform a linear regression.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, mid, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for a defined period.

  • Post-Preparative Stability: Analyze processed samples that have been stored in the autosampler.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples.

Conclusion: A Foundation for Reliable Data

The validation of a mass spectrometry method for a challenging compound like (4-Aminocyclohexanecarbonyl)urea hydrochloride is a rigorous but essential process. By systematically evaluating specificity, linearity, accuracy, precision, and stability, researchers can have confidence in the data generated. The choice of analytical techniques, particularly the use of HILIC for chromatography and a carefully optimized MRM method, provides a solid foundation for a robust and reliable assay. This guide serves as a starting point for the development and validation of such methods, emphasizing the importance of understanding the underlying scientific principles to make informed decisions throughout the validation process.

References

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Ion-Pair. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. [Link]

  • LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. (2015, January 26). PubMed. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • Urea hydrochloride. LookChem. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. [Link]

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Validation

Comparative Efficacy of (4-Aminocyclohexanecarbonyl)urea Hydrochloride in Binding Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the binding efficacy of urea-based compounds, with a focus on structures exemplified by (4-Aminocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the binding efficacy of urea-based compounds, with a focus on structures exemplified by (4-Aminocyclohexanecarbonyl)urea hydrochloride. In the absence of extensive public data on this specific molecule, this guide will focus on the well-established utility of the cyclohexyl-urea pharmacophore in inhibiting key enzymatic targets. We will explore the comparative binding efficacy of analogous compounds against two well-characterized enzymes: soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH). This guide will delve into the mechanistic basis of these interactions, provide detailed experimental protocols for comparative binding assays, and present a framework for evaluating novel urea-based compounds.

The Urea Moiety: A Privileged Scaffold in Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with protein targets. This capacity for robust molecular recognition has led to the incorporation of the urea moiety into a multitude of clinically approved therapies and investigational drugs. The donor-acceptor hydrogen bonding capability of urea derivatives is a primary driver of their bioactivity and a key element in establishing high-affinity interactions with enzyme active sites.[1]

The inclusion of a cyclohexyl group, as seen in (4-Aminocyclohexanecarbonyl)urea hydrochloride, often serves to occupy hydrophobic pockets within the target protein, further enhancing binding affinity and influencing the overall physicochemical properties of the molecule.

Comparative Binding Analysis: Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is a critical enzyme in the metabolism of bioactive lipid signaling molecules, converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[2][3] Inhibition of sEH is therefore a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[2] Urea-based compounds have emerged as a potent class of sEH inhibitors.[3][4]

Mechanism of sEH Inhibition by Urea-Based Compounds

Crystal structures of sEH in complex with urea-based inhibitors have revealed that the urea functionality establishes key hydrogen bonding and salt bridge interactions with residues in the enzyme's active site.[2] The urea moiety is believed to mimic the transition state of the sEH-catalyzed epoxide ring opening, leading to tight-binding inhibition.[1]

Comparative Efficacy of Cyclohexyl-Urea Analogs as sEH Inhibitors
Compound NameStructureTargetInhibition Constant (Ki)Reference
N,N'-dicyclohexylurea (DCU)DicyclohexylureasEHNot specified, but shown to lower blood pressure in hypertensive rats[5]
1-cyclohexyl-3-dodecyl urea (CDU)1-cyclohexyl-3-dodecyl ureasEH20 ± 2 nM[5]
4-(3-cyclohexylureido)-ethanoic acid4-(3-cyclohexylureido)-ethanoic acidsEHNot specified, but X-ray structure shows key interactions[1]

This table presents a selection of cyclohexyl-urea based sEH inhibitors to illustrate the potency of this chemical class. The lack of public data for (4-Aminocyclohexanecarbonyl)urea hydrochloride necessitates the use of these analogs for comparative context.

The data indicates that urea derivatives bearing a cyclohexyl group can be highly potent sEH inhibitors, with Ki values in the nanomolar range.

Comparative Binding Analysis: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[6][7] Inhibition of FAAH elevates endogenous cannabinoid levels, offering therapeutic potential for pain, inflammation, and anxiety.[6][7] Aryl ureas represent a significant class of FAAH inhibitors.[8]

Mechanism of FAAH Inhibition by Urea-Based Compounds

Urea-based inhibitors of FAAH can act as carbamoylating agents of the catalytic Ser241 residue in the enzyme's active site.[6][8] This covalent modification leads to inactivation of the enzyme. The efficiency of this process is highly dependent on the nature of the substituents on the urea moiety.[6]

Comparative Efficacy of Urea-Based FAAH Inhibitors

The following table provides examples of urea-based FAAH inhibitors, highlighting the range of potencies that can be achieved with this scaffold.

Compound NameStructureTargetIC50Reference
LY-2183240Aryl urea derivativeFAAH12 nM[8]
PF-465Benzothiophene piperazine ureaFAAHPotent, but specific IC50 not provided in the source[8]
JNJ-1661010Piperazine ureaRat and Human FAAH34 nM and 33 nM, respectively[9]

This table showcases the efficacy of various urea-based inhibitors against FAAH. These compounds serve as comparators for understanding the potential of novel urea derivatives.

Experimental Protocols for Comparative Binding Assays

To objectively assess the binding efficacy of a novel compound like (4-Aminocyclohexanecarbonyl)urea hydrochloride, a standardized set of binding assays should be employed.

Enzyme Inhibition Assay (Kinetic Analysis)

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compound.

Principle: The rate of the enzymatic reaction is measured in the presence of varying concentrations of the inhibitor. The data is then used to calculate the IC50 and, with knowledge of the substrate concentration and Michaelis-Menten constant (Km), the Ki can be determined.

Detailed Protocol (Example for sEH):

  • Reagents and Materials:

    • Recombinant human or murine sEH

    • Substrate: e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

    • Assay Buffer: e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin

    • Test compound (e.g., (4-Aminocyclohexanecarbonyl)urea hydrochloride) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate reader (fluorescence)

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add a fixed amount of sEH enzyme to each well.

    • Add the diluted test compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding the substrate (PHOME) to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader. The hydrolysis of PHOME by sEH releases a fluorescent product.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) add_enzyme Add Enzyme to 96-well Plate prep_reagents->add_enzyme prep_compound Prepare Serial Dilutions of Test Compound add_inhibitor Add Inhibitor Dilutions prep_compound->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate (e.g., 5 min at 30°C) add_inhibitor->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate read_plate Monitor Fluorescence over Time add_substrate->read_plate calc_rates Calculate Initial Reaction Rates read_plate->calc_rates plot_data Plot Dose-Response Curve calc_rates->plot_data det_ic50 Determine IC50 plot_data->det_ic50 det_ki Calculate Ki (Cheng-Prusoff) det_ic50->det_ki

Caption: Workflow for a typical enzyme inhibition assay.

Structure-Activity Relationship (SAR) and Experimental Design

The design of a comparative study should be guided by an understanding of the structure-activity relationships of the inhibitor class. For urea-based inhibitors, key considerations include:

  • The Urea Moiety: As the primary hydrogen-bonding component, its integrity is crucial.

  • Cycloalkyl and Aryl Substituents: These groups interact with hydrophobic pockets and influence solubility and pharmacokinetic properties. Modifications to these groups can dramatically alter binding affinity.

  • Linker Length and Flexibility: The connection between the urea and other functional groups can impact the optimal positioning of the molecule within the active site.

A logical experimental design would involve synthesizing and testing a series of analogs of (4-Aminocyclohexanecarbonyl)urea hydrochloride with systematic modifications to the cyclohexyl ring and any other substituents. This would allow for a comprehensive understanding of the SAR and the identification of more potent inhibitors.

Conclusion

While direct comparative binding data for (4-Aminocyclohexanecarbonyl)urea hydrochloride is not prevalent in the public domain, the well-documented efficacy of the cyclohexyl-urea scaffold against key therapeutic targets such as sEH and FAAH provides a strong rationale for its investigation. This guide has outlined the mechanistic basis for the activity of these compounds and provided a detailed framework for conducting robust comparative binding assays. By employing these standardized protocols and considering the principles of SAR, researchers can effectively evaluate the potential of novel urea-based inhibitors and contribute to the development of new therapeutic agents.

References

  • Morisseau, C., et al. (2002). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 99(25), 15999-16004.
  • Boger, D. L., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 21(1), 108-113.
  • Lodola, A., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 55(2), 862-872.
  • Kim, I. H., et al. (2005). Peptidyl-urea based inhibitors of soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters, 15(18), 4101-4105.
  • Wang, C., et al. (2017). Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors. RSC Advances, 7(38), 23567-23575.
  • Johnson, D. S., et al. (2012). Heteroaryl urea inhibitors of fatty acid amide hydrolase: structure-mutagenicity relationships for arylamine metabolites. Bioorganic & Medicinal Chemistry Letters, 22(24), 7513-7519.
  • Imig, J. D., et al. (2005). Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. Proceedings of the National Academy of Sciences, 102(12), 4550-4555.
  • Gromotowicz-Poplawska, A., et al. (2023). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. Molecules, 28(25), 8196.
  • Thiadiazolopiperazinyl ureas as inhibitors of fatty acid amide hydrolase. (2008). Bioorganic & Medicinal Chemistry Letters, 18(11), 3153-3157.
  • Urea based soluble epoxide hydrolase inhibitors. (2022).
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  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2021). European Journal of Medicinal Chemistry, 222, 113579.
  • (4-aminobutyl)urea hydrochloride. Sigma-Aldrich.
  • urea | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. (2021). RSC Advances, 11(48), 30205-30213.
  • Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (2021). Pharmaceutics, 13(5), 681.
  • Urea's Action on Hydrophobic Interactions. (2009). Journal of the American Chemical Society, 131(4), 1535-1541.
  • Dicyclohexylurea – Knowledge and References. Taylor & Francis.

Sources

Comparative

Benchmarking (4-Aminocyclohexanecarbonyl)urea hydrochloride against standard chemical building blocks

Benchmarking (4-Aminocyclohexanecarbonyl)urea Hydrochloride: A Rigid Alicyclic Acylurea Scaffold in Drug Discovery Executive Summary In modern drug discovery, peptidomimetic design, and targeted protein degradation (PROT...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (4-Aminocyclohexanecarbonyl)urea Hydrochloride: A Rigid Alicyclic Acylurea Scaffold in Drug Discovery

Executive Summary

In modern drug discovery, peptidomimetic design, and targeted protein degradation (PROTACs), the selection of bifunctional building blocks dictates the conformational landscape, metabolic stability, and physicochemical properties of the final therapeutic candidate. (4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS: 1384563-39-6) 1 has emerged as a highly versatile, rigidified alicyclic scaffold. By combining the entropic advantages of a cyclohexane core with the multipoint hydrogen-bonding capacity of an acylurea motif, this compound offers a superior alternative to traditional flexible alkyl chains or flat aromatic linkers.

Mechanistic Rationale: The Pharmacophore Logic

As a Senior Application Scientist, I evaluate linker modalities based on three critical parameters: conformational entropy, target engagement geometry, and metabolic resilience. The structural components of (4-Aminocyclohexanecarbonyl)urea hydrochloride address these challenges directly:

  • The Cyclohexane Core (Rigidity & Vectorality): Unlike floppy alkyl chains (e.g., butyl or hexyl linkers) that suffer a high entropic penalty upon target binding, the cyclohexane ring pre-organizes the molecule. It acts as a three-dimensional bioisostere for flat phenyl groups, providing superior depth and sp³-rich contact points within lipophilic binding pockets 2. Furthermore, rigid cycloalkanes have been shown to significantly enhance the metabolic stability of PROTACs compared to highly flexible PEG or alkyl counterparts 3.

  • The Acylurea Motif (H-Bonding & Solubility): Acylureas (N-acylureas) are exceptional structural mimics of peptide bonds. They possess a flexible scaffold with potent hydrogen bond donor and acceptor capabilities 4. Unlike simple amides, which can be metabolically labile, or highly lipophilic aromatic rings, the acylurea motif improves aqueous solubility while maintaining a rigid, polar interaction network with the target protein [[4]]().

  • The Hydrochloride Salt (Orthogonal Reactivity): The protonated primary amine ensures the building block is bench-stable and highly soluble in polar aprotic solvents (when neutralized), allowing for orthogonal coupling strategies without premature cyclization or degradation 1.

G A Cyclohexane Core Reduces Conformational Entropy D Optimized Lead Compound (Improved PK/PD) A->D Rigidity B Acylurea Motif Multipoint H-Bonding B->D Affinity & Stability C Protonated Amine Orthogonal Reactivity C->D Solubility

Pharmacophore contributions of the (4-aminocyclohexanecarbonyl)urea scaffold.

Benchmarking: Comparative Data Analysis

To objectively evaluate (4-Aminocyclohexanecarbonyl)urea hydrochloride, we benchmark it against two standard alternatives: a flexible linker, (4-Aminobutanoyl)urea (CAS: 1394041-87-2), and an aromatic linker, 4-Aminobenzoylurea .

Property(4-Aminocyclohexanecarbonyl)urea(4-Aminobutanoyl)urea4-Aminobenzoylurea
Scaffold Type Rigid AlicyclicFlexible AlkylRigid Aromatic
Conformational Entropy Low (Pre-organized)High (Floppy)Low (Planar)
3D Spatial Vectorality High (Sp³ rich)LowLow (Sp² flat)
Metabolic Stability Excellent (Resists oxidation)Moderate (Prone to cleavage)Good (Risk of toxic metabolites)
Aqueous Solubility HighHighLow
Primary Application PROTAC linkers, PeptidomimeticsSolubilizing tagsKinase inhibitor scaffolds

Application Workflow: Self-Validating Amide Coupling

To seamlessly integrate this building block into your drug discovery pipeline, the following self-validating protocol details the amide coupling of the primary amine to a target carboxylic acid.

Causality of Reagents: We utilize HATU as the coupling agent. Because the cyclohexane ring introduces steric hindrance, HATU proceeds via a highly reactive 7-aza-HOAt ester intermediate, ensuring rapid and complete conversion even with sterically hindered primary amines. DIPEA is employed to freebase the hydrochloride salt in situ and drive the reaction forward.

Step-by-Step Protocol:

  • Freebasing and Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).

    • Validation Check: The solution will typically turn pale yellow within 15 minutes, visually indicating the successful formation of the active HOAt ester.

  • Amide Bond Formation: Add (4-Aminocyclohexanecarbonyl)urea hydrochloride (1.1 eq) 1 to the activated mixture. The excess DIPEA will neutralize the HCl salt, allowing the free amine to attack the ester. Stir at room temperature for 2 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the starting carboxylic acid mass and the appearance of the desired product mass[M+H]+ confirms reaction completion.

  • Differential Workup and Isolation: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x).

    • Causality: The acylurea product is highly soluble in EtOAc, while HATU byproducts (HOAt) and DMF partition cleanly into the aqueous layer. Wash the combined organic layers with 1M HCl, then brine, to remove residual DIPEA and unreacted amine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

G A Target Ligand (Carboxylic Acid) C HATU / DIPEA DMF, RT, 2h A->C B (4-Aminocyclohexanecarbonyl)urea Hydrochloride B->C D Rigidified Ligand-Linker Conjugate C->D Amide Bond Formation

Workflow for conjugating (4-aminocyclohexanecarbonyl)urea to a target ligand.

References

  • Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases . Journal of Medicinal Chemistry (ACS). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Aminocyclohexanecarbonyl)urea hydrochloride proper disposal procedures

Operational Handling and Disposal Protocol for (4-Aminocyclohexanecarbonyl)urea hydrochloride Executive Overview As a Senior Application Scientist, I frequently audit laboratory workflows involving active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Handling and Disposal Protocol for (4-Aminocyclohexanecarbonyl)urea hydrochloride

Executive Overview

As a Senior Application Scientist, I frequently audit laboratory workflows involving active pharmaceutical ingredient (API) intermediates. A critical failure point in many research facilities is the generic treatment of complex molecules. (4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS: 1384563-39-6) is a prime example. Because it contains both a protected primary amine (as a hydrochloride salt) and a urea moiety, its physicochemical behavior demands specific handling, neutralization, and disposal strategies to ensure safety and regulatory compliance.

This guide provides a causally driven, self-validating framework for the safe lifecycle management of this compound, ensuring your laboratory exceeds the safety standards set by the [1].

Chemical Profile & Hazard Causality

To handle a chemical safely, one must understand the why behind its hazards. The hydrochloride salt form of this compound significantly enhances its aqueous solubility for synthetic applications, but this comes with a trade-off: it renders the compound mildly acidic in solution and makes the dry powder highly irritating to mucous membranes. Furthermore, the urea linkage can undergo hydrolysis under extreme pH conditions, potentially releasing ammonia derivatives.

Table 1: Quantitative Data & Hazard Summary

ParameterSpecification
Chemical Name (4-Aminocyclohexanecarbonyl)urea hydrochloride
CAS Number 1384563-39-6
Molecular Formula C₈H₁₆ClN₃O₂
Molecular Weight 221.69 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Storage Temperature 2–8°C (Recommended for long-term stability)
RCRA Waste Status Managed as hazardous chemical waste (Subpart K)

Operational Handling Workflow

Routine handling of this powder requires strict engineering controls to prevent aerosolization and dermal exposure.

  • Engineering Controls: Conduct all weighing and transfers within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

    • Causality: The fine powder form is highly susceptible to aerosolization. Local exhaust ventilation prevents the inhalation of the irritating hydrochloride dust, which can cause severe respiratory micro-abrasions.

  • PPE Selection: Don nitrile gloves (minimum 4 mil thickness), wrap-around safety goggles, and a standard lab coat.

    • Causality: Nitrile provides a superior chemical barrier against polar organic salts compared to latex, preventing dermal sensitization.

  • Weighing & Transfer: Utilize anti-static weigh boats and non-sparking spatulas.

    • Causality: Hydrochloride salts readily accumulate static charge. Anti-static tools prevent the sudden, electrostatic dispersion of the powder onto the balance or the operator.

Spill Response & Neutralization (Self-Validating Protocol)

In the event of a spill, the response must be systematic. We employ a self-validating protocol to ensure the area is chemically neutralized, not just visually clean, adhering to the principles outlined in [2].

  • State Assessment: Determine if the spill is a dry powder or an aqueous solution.

  • Dust Control (For Solid Spills): Do not dry sweep.

    • Causality: Dry sweeping mechanically aerosolizes the fine particles. Instead, lightly mist the powder with a 70% Isopropanol/Water solution to bind the dust into a manageable slurry.

  • Chemical Neutralization (For Liquid Spills): Apply a mild base, such as solid Sodium Bicarbonate (NaHCO₃), to the perimeter of the spill, working inward.

    • Causality: The compound is acidic in solution. NaHCO₃ safely neutralizes the HCl component, releasing CO₂ gas without generating the dangerous exothermic heat associated with strong bases like NaOH.

  • Self-Validation Step: After collecting the neutralized slurry, swab the residual surface with a damp cloth and press universal pH indicator paper against it.

    • Validation: The surface is only considered decontaminated when the pH paper reads strictly between 6.5 and 7.5. If the paper indicates acidity (pH < 6), reapply the NaHCO₃ solution and repeat the validation.

  • Mechanical Collection: Use non-sparking scoops to transfer the material into a wide-mouth, high-density polyethylene (HDPE) container.

SpillResponse Start Spill Detected: (4-Aminocyclohexanecarbonyl)urea HCl Assess Assess Physical State Start->Assess Solid Solid Spill (Dry Powder) Assess->Solid Liquid Liquid Spill (Aqueous Solution) Assess->Liquid Dust Dust Control: Moisten with 70% IPA Solid->Dust Neutralize Neutralization: Apply NaHCO3 (Mild Base) Liquid->Neutralize Collect Mechanical Collection: Transfer to HDPE Container Dust->Collect Neutralize->Collect Validate Self-Validation Step: Verify surface pH is 6.5 - 7.5 Collect->Validate Validate->Neutralize pH Acidic Waste Hazardous Waste Transfer: Seal in Secondary Containment Validate->Waste pH Neutral Incineration Ultimate Disposal: High-Temperature Incineration Waste->Incineration

Spill response and self-validating neutralization workflow for amine hydrochloride salts.

Ultimate Disposal Procedures

Proper logistical disposal protects both the environment and your institution from severe regulatory penalties. Disposal must strictly align with the [3] guidelines for laboratory chemicals.

  • Waste Segregation: Never mix (4-Aminocyclohexanecarbonyl)urea hydrochloride waste with strong oxidizing agents or strong bases.

    • Causality: Strong bases will deprotonate the hydrochloride salt, precipitating the free base and unpredictably altering the waste stream's solubility and hazard profile. Oxidizers may react with the primary amine, risking gas evolution and container rupture.

  • Containerization: Store the collected waste in a chemically compatible, leak-proof secondary containment system. The primary container must be explicitly labeled: "Hazardous Waste: Toxic/Irritant Solid - (4-Aminocyclohexanecarbonyl)urea hydrochloride" along with the date of initial accumulation.

  • Storage Logistics: Under EPA Subpart K regulations for academic and research laboratories, hazardous waste must not be stored in a Satellite Accumulation Area (SAA) for more than 6 months. Implement a strict "first-in, first-out" inventory tracking system.

  • Final Disposition: Contract a licensed hazardous waste vendor for High-Temperature Incineration.

    • Causality: Incineration completely destroys the organic urea and cyclohexane frameworks, preventing environmental accumulation. Modern incinerator scrubber systems effectively capture the liberated hydrogen chloride (HCl) gas, neutralizing it before atmospheric release.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) . U.S. Environmental Protection Agency (EPA).[Link]

Handling

Operational Safety &amp; PPE Guide: Handling (4-Aminocyclohexanecarbonyl)urea Hydrochloride

As a Senior Application Scientist, I frequently observe laboratories treating novel pharmaceutical intermediates with generic safety protocols. This approach is fundamentally flawed.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating novel pharmaceutical intermediates with generic safety protocols. This approach is fundamentally flawed. To build a truly safe and efficient laboratory environment, we must move beyond simply listing Personal Protective Equipment (PPE) and understand the causality behind our safety choices.

This guide provides a comprehensive, mechanistic approach to handling (4-Aminocyclohexanecarbonyl)urea hydrochloride (CAS 1384563-39-6) [1], a critical organic building block. By understanding the physical chemistry of this compound, researchers can implement self-validating safety systems that protect both the operator and the integrity of the experiment.

Mechanistic Hazard Assessment: The Causality of PPE Selection

When handling (4-Aminocyclohexanecarbonyl)urea hydrochloride, the primary risk vector is not just the active urea moiety, but its formulation as a hydrochloride salt .

Fine powder intermediates carry significant electrostatic charge. When manipulated with standard laboratory tools, these powders repel and aerosolize, drastically increasing inhalation risks [5]. Once airborne, these micro-particles settle on the moist mucous membranes of the eyes, respiratory tract, and skin.

Upon contact with physiological moisture (sweat, tears, saliva), the hydrochloride salt rapidly dissociates, creating a localized drop in pH. This acidic microenvironment is the primary driver of the severe irritation documented in standard urea hydrochloride hazard profiles (Hazard Statements H315, H319, and H335) [4]. Therefore, your PPE strategy must act as a strict particulate exclusion and moisture barrier system , rather than just a general chemical shield.

Quantitative PPE & Engineering Controls
Protection ZoneRecommended PPEMaterial SpecificationMechanistic Rationale
Respiratory N95 or P100 RespiratorNIOSH-approved particulate filterIntercepts airborne electrostatic micro-particles before they reach and dissolve in the respiratory mucosa [5].
Ocular Chemical Splash GogglesSnug-fitting, indirect ventilationPrevents aerosolized dust from bypassing standard safety glasses, dissolving in ocular fluid, and causing acute acidic irritation [4].
Dermal (Hands) Double Nitrile GlovesMinimum 5 mil thicknessNitrile resists chemical permeation; double-gloving allows for the safe, aseptic removal of contaminated outer layers without exposing the skin [2].
Dermal (Body) Dedicated Lab CoatElastic cuffs, non-woven fabricPrevents powder accumulation on personal clothing, eliminating secondary exposure vectors outside the laboratory.

Step-by-Step Operational Workflow

Standard safety protocols for amine hydrochlorides mandate the use of well-ventilated areas and specific handling techniques to prevent exposure [2]. The following protocol is designed to mitigate electrostatic aerosolization.

Protocol 1: Safe Handling and Transfer of Hydrochloride Powders

  • Preparation & Static Elimination: Ensure the fume hood is operating at a face velocity of 80-100 FPM. Use an anti-static gun (ionizer) on the chemical container and weighing boat to dissipate the static charges that cause powder aerosolization.

  • PPE Donning: Don double nitrile gloves, splash goggles, and an N95 respirator. Ensure your lab coat cuffs are tucked inside the outer glove layer to eliminate skin exposure gaps.

  • Weighing: Use a grounded, stainless-steel spatula (never plastic) to transfer the (4-Aminocyclohexanecarbonyl)urea hydrochloride. Transfer the powder slowly to minimize kinetic disruption.

  • Decontamination: Once the transfer is complete, seal the primary container. Wipe down the exterior of the container, the balance, and the spatulas with a damp, lint-free cloth. The moisture captures residual dust, preventing it from becoming airborne [3].

Workflow A 1. Pre-Operation Verify Hood Flow & Don PPE B 2. Static Elimination Discharge Containers & Spatulas A->B C 3. Weighing Execute Closed-System Transfer B->C D 4. Decontamination Wipe Down Surfaces (Wet Method) C->D

Standard Operating Procedure for Handling Hydrochloride Salt Powders.

Spill Response and Disposal Methodologies

In the event of a spill, environmental release must be strictly avoided, and waste must be disposed of via appropriately labeled, sealed containers [3].

Protocol 2: Spill Response and Hazardous Waste Disposal

  • Immediate Assessment: Determine the scale of the spill. For minor spills (<50g) contained within a fume hood, proceed with local cleanup. For major spills outside containment, evacuate the area immediately and contact Environmental Health and Safety (EHS).

  • Dust Suppression (The Wet Method): Never dry-sweep a hydrochloride powder spill. Dry sweeping introduces kinetic energy that aerosolizes the active pharmaceutical ingredient. Instead, gently mist the spilled powder with water or cover it with wet paper towels to suppress dust formation [3].

  • Collection: Carefully scoop the wetted material using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.

  • Final Decontamination & Disposal: Wipe the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acidic hydrochloride traces, followed by a final water rinse. Label the waste container clearly as "Environmentally Hazardous Substance, Solid (Amine Hydrochloride)" and dispose of it according to institutional regulations.

SpillResponse Start Powder Spill Detected Assess Assess Spill Volume & Location Start->Assess Small Minor Spill (<50g) Inside Fume Hood Assess->Small Large Major Spill (>50g) Outside Containment Assess->Large Wet Wet Down with Water to Minimize Dust Small->Wet Evacuate Evacuate Area & Notify EHS Large->Evacuate Wipe Absorb, Wipe & Dispose as Hazardous Waste Wet->Wipe

Decision Matrix for Hydrochloride Powder Spill Containment.

References

  • Dapoxetine Hydrochloride: A Comprehensive Guide . Tianming Pharmaceutical. Available at: [Link]

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